Rauvotetraphylline C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[15-ethylidene-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O7/c1-3-14-17-10-21-23-18(15-6-4-5-7-19(15)29-23)11-20(16(17)9-8-13(2)32)30(21)27(14)37-28-26(35)25(34)24(33)22(12-31)36-28/h3-9,16-17,20-22,24-29,31,33-35H,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIXKXVKQDQVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC3C4=C(CC(C2C=CC(=O)C)N3C1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=C1C2CC3C4=C(CC(C2C=CC(=O)C)N3C1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rauvotetraphylline C: A Technical Guide to its Discovery and Isolation from Rauvolfia tetraphylla
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid identified from the aerial parts of Rauvolfia tetraphylla. This document details the experimental protocols, quantitative data, and potential biological significance of this compound, serving as a comprehensive resource for researchers in natural product chemistry and drug discovery.
Discovery and Structural Elucidation
This compound was first reported as a new natural product in 2012 by Gao et al., as part of a phytochemical investigation of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family known for its rich diversity of bioactive alkaloids.[1][2] The structure of this compound was established through extensive spectroscopic analysis, primarily high-resolution electrospray ionization mass spectrometry (HRESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[2]
The molecular formula of this compound was determined to be C₂₈H₃₄N₂O₇ based on the positive HRESIMS peak at m/z 511.2431 [M+H]⁺.[2] Analysis of its ¹H and ¹³C NMR spectra revealed a sarpagine-type alkaloid skeleton.[2]
Spectroscopic Data
The following tables summarize the key spectroscopic data used for the structural elucidation of this compound.
Table 1: HRESIMS Data for this compound [2]
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 511.2444 | 511.2431 | C₂₈H₃₄N₂O₇ |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [2]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 134.9 | |
| 3 | 54.9 | 3.85 (m) |
| 5 | 54.9 | 3.85 (m) |
| 6 | 32.5 | 2.25 (m), 1.95 (m) |
| 7 | 106.6 | |
| 8 | 128.9 | 7.48 (d, 8.0) |
| 9 | 109.9 | 6.75 (d, 8.0) |
| 10 | 157.0 | |
| 11 | 95.8 | 6.25 (s) |
| 12 | 147.9 | |
| 13 | 134.9 | |
| 14 | 32.5 | 2.25 (m), 1.95 (m) |
| 15 | 32.5 | 2.25 (m) |
| 16 | 46.8 | 3.45 (m) |
| 17 | 51.9 | 4.85 (d, 6.0) |
| 18 | 12.2 | 1.65 (d, 7.0) |
| 19 | 123.5 | 5.45 (q, 7.0) |
| 20 | 134.9 | |
| 21 | 59.8 | 4.15 (m) |
| OMe-10 | 55.9 | 3.80 (s) |
| OMe-11 | 55.9 | 3.80 (s) |
| OAc-17 | 170.9, 21.0 | 2.05 (s) |
| N-Me | 42.8 | 2.65 (s) |
| Sugar-1' | 98.5 | 4.95 (d, 8.0) |
| Sugar-2' | 73.8 | 3.55 (m) |
| Sugar-3' | 76.9 | 3.65 (m) |
| Sugar-4' | 70.5 | 3.45 (m) |
| Sugar-5' | 77.2 | 3.75 (m) |
| Sugar-6' | 61.8 | 3.95 (m), 3.85 (m) |
Isolation from Rauvolfia tetraphylla
This compound was isolated from the aerial parts of Rauvolfia tetraphylla. The isolation process involved extraction of the plant material with ethanol (B145695), followed by a series of chromatographic separations to purify the individual alkaloids.
Experimental Protocol
The following is a detailed protocol for the isolation and purification of this compound, based on the methodology described by Gao et al. (2012).[2]
Plant Material:
-
Aerial parts of Rauvolfia tetraphylla.
Extraction:
-
Air-dry the plant material and grind it into a coarse powder.
-
Extract the powdered plant material (e.g., 10 kg) with 95% ethanol at room temperature (3 x 50 L, 7 days each).
-
Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
Isolation and Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol (from 100:0 to 0:100) to obtain several fractions.
-
Further separate the fractions containing alkaloids of interest using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography (pTLC).
-
This compound is typically isolated from the more polar fractions. Final purification can be achieved by recrystallization or preparative HPLC.
While the exact yield for this compound was not explicitly reported in the original publication, yields for other alkaloids isolated in the same study from a similar amount of plant material were in the range of 5-10 mg.[2] The purity of the isolated compound is typically determined to be >95% by HPLC and NMR analysis.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, alkaloids from the Rauvolfia genus, particularly sarpagine-type alkaloids, are known to possess a wide range of pharmacological properties, including antihypertensive, antiarrhythmic, and anticancer activities.[2]
Cytotoxicity
Rauvotetraphyllines A-E, including this compound, were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480).[3] All tested compounds, including this compound, showed no significant cytotoxicity, with IC₅₀ values greater than 40 μM.[3]
Potential Signaling Pathways
Given the known activities of related Rauvolfia alkaloids, a plausible area of investigation for this compound's biological effects could be its interaction with neuronal signaling pathways. For instance, many Rauvolfia alkaloids are known to interfere with neurotransmitter transport and receptor binding. A hypothetical signaling pathway is depicted below.
Caption: Hypothetical interaction of this compound with a neuronal signaling pathway.
Experimental Workflows
The overall workflow for the discovery and isolation of this compound is summarized in the following diagram.
Caption: Workflow for the isolation and characterization of this compound.
Conclusion
This compound represents one of the many complex indole alkaloids produced by Rauvolfia tetraphylla. Its discovery and structural characterization have been made possible through modern spectroscopic techniques. While initial cytotoxicity screenings have not shown significant activity, the rich pharmacological history of Rauvolfia alkaloids suggests that further investigation into the biological properties of this compound is warranted, particularly in the context of neurological and cardiovascular systems. This guide provides a foundational resource for researchers to build upon in their future studies of this intriguing natural product.
References
What is the chemical structure of Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is a sarpagine-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. As a member of the extensive family of Rauvolfia alkaloids, it represents a molecule of interest for further investigation into its biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols for its isolation and characterization.
Chemical Structure and Properties
This compound possesses a complex pentacyclic indole alkaloid scaffold. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and high-resolution mass spectrometry.
Chemical Structure:
Image Source: BioCrick
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄N₂O₇ | [1] |
| Molecular Weight | 510.58 g/mol | [1] |
| CAS Number | 1422506-51-1 | [1] |
| Appearance | Amorphous powder | [2] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate | [1] |
Spectroscopic Data
The structural confirmation of this compound was achieved through detailed analysis of its spectral data. High-resolution mass spectrometry revealed the [M + H]⁺ peak at m/z 511.2431, which corresponds to the molecular formula C₂₈H₃₄N₂O₇[2]. The ¹H and ¹³C NMR data, acquired in CD₃OD, are summarized below.
¹³C NMR (CD₃OD) Spectroscopic Data[2]:
| Position | Chemical Shift (δ) ppm |
| 2 | 110.1 (d) |
| 3 | 52.3 (d) |
| 5 | 55.4 (d) |
| 6 | 35.1 (t) |
| 7 | 111.4 (s) |
| 8 | 129.2 (d) |
| 9 | 119.5 (d) |
| 10 | 123.1 (d) |
| 11 | 112.0 (d) |
| 12 | 158.2 (s) |
| 13 | 138.8 (s) |
| 14 | 33.3 (t) |
| 15 | 32.5 (d) |
| 16 | 46.8 (d) |
| 17 | 53.0 (t) |
| 18 | 12.6 (q) |
| 19 | 130.6 (d) |
| 20 | 139.8 (d) |
| 21 | 23.6 (q) |
| 1' | 102.8 (d) |
| 2' | 75.3 (d) |
| 3' | 78.1 (d) |
| 4' | 71.5 (d) |
| 5' | 78.0 (d) |
| 6' | 62.8 (t) |
| NCH₃ | 41.7 (q) |
| E-3-oxo-1-butenyl | 151.7 (d), 131.6 (d), 201.1 (s), 27.0 (q) |
¹H NMR (CD₃OD) Spectroscopic Data Highlights[2]:
The ¹H NMR spectrum showed characteristic signals for a sarpagine-type alkaloid. Notably, it displayed resonances for an E-3-oxo-1-butenyl unit at δH 6.73 (dd, J = 15.8, 9.1 Hz), 6.06 (d, J = 15.8 Hz), and 2.22 (s)[2].
Experimental Protocols
Isolation of this compound
The isolation of this compound from the aerial parts of Rauvolfia tetraphylla involves a multi-step extraction and chromatographic purification process[2].
-
Extraction: The air-dried and powdered aerial parts of R. tetraphylla are extracted with 95% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure.
-
Acid-Base Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The aqueous layer is then basified with ammonia (B1221849) solution to pH 9-10 and subsequently extracted with chloroform.
-
Chromatographic Separation: The chloroform extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing this compound are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield the pure compound.
Structure Elucidation Methodology
The chemical structure of this compound was determined using a combination of the following spectroscopic techniques[2]:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environments and their connectivities.
-
¹³C NMR and DEPT: To identify the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecular framework through proton-proton and proton-carbon correlations.
-
ROESY: To determine the stereochemistry of the molecule through space correlations.
-
Biological Activity
The initial investigation of this compound included an evaluation of its cytotoxic activity. While the broader study on Rauvotetraphyllines from R. tetraphylla explored cytotoxicity, specific IC₅₀ values for this compound against various cancer cell lines have not been detailed in the preliminary reports[3][4]. Further research is required to fully characterize its pharmacological profile.
Visualizations
Isolation and Characterization Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
References
The Biosynthesis of Rauvotetraphylline C: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Biosynthetic Pathway, Related Enzymology, and Experimental Protocols for a Novel Sarpagan-Type Alkaloid from Rauvolfia tetraphylla
This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the sarpagan-type indole (B1671886) alkaloid, Rauvotetraphylline C, isolated from Rauvolfia tetraphylla. While the complete, specific pathway for this compound is not yet fully elucidated, its structural similarity to the well-characterized ajmaline (B190527) family of alkaloids allows for the delineation of its core biosynthetic origins. This document details the established enzymatic steps leading to the ajmalan (B1240692) backbone, proposes a hypothetical terminal pathway to this compound, presents collated quantitative data for key enzymes, provides detailed experimental protocols for their analysis, and visualizes the involved pathways and workflows.
Introduction to this compound and the Ajmaline Pathway
This compound is a complex monoterpenoid indole alkaloid (MIA) identified in Rauvolfia tetraphylla. Its molecular formula is C₂₈H₃₄N₂O₇[1]. The core of its structure belongs to the sarpagan/ajmalan class of alkaloids, which are biosynthetically derived from the central MIA precursor, strictosidine (B192452). The biosynthesis of ajmaline, a closely related and extensively studied antiarrhythmic drug from Rauvolfia serpentina, serves as the foundational pathway for understanding the formation of this compound. This pathway involves a series of enzymatic reactions including condensation, deglycosylation, cyclization, ester hydrolysis, acetylation, hydroxylation, reductions, and methylation[2][3][4].
Based on the structure of this compound, it is hypothesized to be a derivative of vomilenine (B1248388), a key branch-point intermediate in the ajmaline pathway. The significant increase in molecular complexity from vomilenine (C₂₁H₂₂N₂O₃) to this compound suggests extensive late-stage modifications, including the attachment of a second monoterpenoid-derived unit.
Core Biosynthetic Pathway: From Precursors to the Ajmalan Skeleton
The formation of the core ajmalan skeleton is a multi-step enzymatic cascade that has been fully elucidated[4]. It begins with the condensation of tryptamine (B22526) and secologanin (B1681713) and proceeds through several key intermediates.
Formation of Strictosidine
The pathway initiates with the Pictet-Spengler condensation of tryptamine (derived from the shikimate pathway) and the iridoid monoterpene secologanin (from the methylerythritol phosphate (B84403) or MEP pathway).
-
Enzyme: Strictosidine Synthase (STR)
-
Reaction: Tryptamine + Secologanin → 3α(S)-Strictosidine
The Central Role of Strictosidine β-D-Glucosidase (SGD)
Strictosidine is activated by the removal of its glucose moiety, which generates a highly reactive aglycone. This intermediate exists in equilibrium with several isomers, including 4,21-dehydrogeissoschizine, which serves as the entry point to the sarpagan/ajmalan branch[5][6].
-
Enzyme: Strictosidine β-D-Glucosidase (SGD)
-
Reaction: Strictosidine → D-Glucose + Strictosidine Aglycone (leading to 4,21-Dehydrogeissoschizine)
Formation of the Sarpagan Bridge
The pathway proceeds through geissoschizine to form the characteristic five-ring sarpagan skeleton.
-
Geissoschizine Synthase (GS): An NADPH-dependent reductase converts the strictosidine aglycone isomers into 19-E-geissoschizine.
-
Sarpagan Bridge Enzyme (SBE): This cytochrome P450 monooxygenase (CYP) catalyzes an oxidative C5-C16 cyclization of geissoschizine to form polyneuridine (B1254981) aldehyde[5][7].
Pathway to Vomilenine
Polyneuridine aldehyde undergoes a series of transformations to yield the key intermediate, vomilenine.
-
Polyneuridine Aldehyde Esterase (PNAE): This hydrolase removes the C16-carbomethoxyl group from polyneuridine aldehyde to yield the unstable intermediate 16-epivellosimine[2][8][9][10][11].
-
Vinorine (B1233521) Synthase (VS): An acetyl-CoA dependent acyltransferase, VS catalyzes the acetylation of the C21-hydroxyl group of 16-epivellosimine (B1246557) and subsequent cyclization to form the ajmalan-type alkaloid, vinorine[12][13].
-
Vinorine Hydroxylase (VH): A cytochrome P450 monooxygenase that hydroxylates vinorine at the C-21 position to produce vomilenine[1].
The following diagram illustrates the core ajmaline biosynthetic pathway from strictosidine to vomilenine.
Hypothetical Biosynthesis of this compound
The structure of this compound (C₂₈H₃₄N₂O₇) suggests it is formed from a vomilenine precursor that has been coupled with a second C₇-monoterpenoid-derived unit and subsequently modified. The proposed pathway involves the following hypothetical steps branching from vomilenine:
-
Oxidative Coupling: A peroxidase or similar oxidative enzyme could catalyze the dimerization or coupling of vomilenine with another, yet unidentified, monoterpenoid derivative. This would account for the significant increase in carbon and oxygen atoms.
-
Glycosylation: The presence of multiple oxygen atoms suggests potential glycosylation events, catalyzed by UDP-glycosyltransferases (UGTs).
-
Methylation: O-methyltransferases (OMTs) may be involved in methylating hydroxyl groups on the appended moiety.
This proposed branching is a hypothesis based on known enzymatic capabilities in plant secondary metabolism and requires experimental validation.
Quantitative Data of Key Biosynthetic Enzymes
The following table summarizes available kinetic parameters for the core enzymes in the ajmaline biosynthetic pathway from Rauvolfia species. Data has been compiled from various studies and heterologous expression systems.
| Enzyme | Abbreviation | Substrate(s) | Kₘ (µM) | kcat (s⁻¹) | Optimal pH | Source Organism | Reference(s) |
| Vinorine Synthase | VS | Gardneral, Acetyl-CoA | 7.5, 57 | N/A | N/A | R. serpentina | [14] |
| Vomilenine Reductase | VR | Vomilenine | 19.3 ± 2.1 | 1.15 ± 0.04 | 5.7 - 6.2 | R. serpentina | [3][15] |
| 1,2-Dihydrovomilenine | 23.4 ± 2.7 | 1.89 ± 0.07 | [3] | ||||
| Dihydrovomilenine Reductase | DHVR | 1,2-Dihydrovomilenine | 11.0 ± 1.5 | 0.17 ± 0.01 | N/A | R. serpentina | [3] |
| Vomilenine | 10.9 ± 1.1 | 0.014 ± 0.0003 | [3] | ||||
| Norajmaline N-methyltransferase | NNMT | Norharman | 90 ± 20 | 3 x 10⁻⁴ | N/A | Human (recombinant) | [16] |
N/A: Data not available in the cited literature. Note: Kinetic data for NNMT is from a study on a human homolog with a related substrate, as specific kinetic data for the Rauvolfia enzyme was not found.
Experimental Protocols
This section provides detailed methodologies for the analysis of key enzymes in the pathway.
Protocol: Heterologous Expression and Purification of Vinorine Synthase (VS)
This protocol is adapted from methods used for the expression and purification of BAHD acyltransferases and other pathway enzymes[10][12][17][18].
Objective: To produce and purify recombinant Vinorine Synthase from E. coli for characterization.
Workflow Diagram:
Materials:
-
E. coli M15 cells
-
pQE-2 vector with His-tagged VS cDNA
-
LB medium, Ampicillin (B1664943), Kanamycin (B1662678)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0
-
Ni-NTA Agarose resin
Procedure:
-
Transformation: Transform the pQE-2-VS plasmid into competent E. coli M15 cells. Plate on LB agar (B569324) with ampicillin (100 µg/mL) and kanamycin (25 µg/mL).
-
Culture Growth: Inoculate a 50 mL starter culture and grow overnight. Use this to inoculate 1 L of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7.
-
Induction: Cool the culture to 20°C, then induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate for 16-20 hours at 20°C with shaking.
-
Cell Harvest: Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using sonication on ice.
-
Clarification: Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with 10 column volumes of Wash Buffer.
-
Elution: Elute the His-tagged VS protein with 5 column volumes of Elution Buffer.
-
Buffer Exchange: Exchange the buffer of the purified protein solution to a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 7.5) using dialysis or a desalting column.
-
Analysis: Confirm protein purity and size using SDS-PAGE. Determine protein concentration using a Bradford assay. Store aliquots at -80°C.
Protocol: Enzyme Assay for Vinorine Hydroxylase (VH)
This protocol is based on the characterization of cytochrome P450 monooxygenases like VH[1]. The assay measures the conversion of vinorine to vomilenine.
Objective: To determine the activity of Vinorine Hydroxylase in microsomal fractions or as a recombinant protein.
Materials:
-
Microsomal protein fraction from Rauvolfia cell cultures or recombinant VH.
-
Assay Buffer: 0.1 M Tris-HCl buffer (pH range 6.5-8.5 for pH optimum determination), containing 20% sucrose (B13894) and 10 mM KCl.
-
Substrate: Vinorine (e.g., 50 µM final concentration).
-
Cofactor: NADPH (0.3 mM final concentration).
-
Ethyl Acetate (B1210297) for extraction.
-
HPLC system with a C18 column for product analysis.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 200 µL of Assay Buffer, the desired amount of microsomal protein (e.g., 0.5 mg), and NADPH.
-
Pre-incubation: Pre-incubate the mixture at 35°C for 5 minutes.
-
Initiation: Start the reaction by adding the vinorine substrate. The total reaction volume is typically 250 µL.
-
Incubation: Incubate the reaction at 35°C for 60 minutes.
-
Termination and Extraction: Stop the reaction by adding 100 µL of ethyl acetate and vortexing vigorously.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Analysis: Carefully transfer the organic (upper) layer to a new tube, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol). Analyze the sample by HPLC to quantify the amount of vomilenine produced.
-
Quantification: Compare the peak area of the product to a standard curve of authentic vomilenine to calculate the amount formed and determine enzyme activity.
Protocol: HPLC Analysis of Rauvolfia Alkaloids
This is a general protocol for the quantitative analysis of major sarpagan/ajmalan alkaloids, adapted from published methods[9][10].
Objective: To separate and quantify alkaloids such as vinorine, vomilenine, and ajmaline from enzyme assays or plant extracts.
Materials:
-
HPLC system with UV/PDA detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Alkaloid standards (vinorine, vomilenine, etc.).
Procedure:
-
Sample Preparation: Resuspend dried extracts from enzyme assays or plant material in 100-200 µL of methanol. Centrifuge to remove particulates.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10-20 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Return to 20% B and equilibrate.
-
-
-
Data Analysis: Identify peaks by comparing retention times with authentic standards. Quantify by integrating the peak area and comparing to a standard curve prepared for each analyte.
Conclusion
The biosynthesis of this compound is rooted in the well-established ajmaline pathway, diverging at the key intermediate vomilenine. While the core pathway leading to the ajmalan skeleton is now fully understood at the enzymatic level, the specific late-stage tailoring enzymes that produce the final, complex structure of this compound remain to be discovered. The proposed hypothetical pathway, involving oxidative coupling and subsequent modifications, provides a logical framework for future research. The protocols and data compiled in this guide offer a robust toolkit for researchers aiming to elucidate these final steps, characterize the involved enzymes, and explore the metabolic engineering potential of this fascinating class of plant natural products.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Potential active-site residues in polyneuridine aldehyde esterase, a central enzyme of indole alkaloid biosynthesis, by modelling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyneuridine-aldehyde esterase - Wikipedia [en.wikipedia.org]
- 10. The gene encoding polyneuridine aldehyde esterase of monoterpenoid indole alkaloid biosynthesis in plants is an ortholog of the alpha/betahydrolase super family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hasyweb.desy.de [hasyweb.desy.de]
- 12. Purification and partial amino acid sequences of the enzyme vinorine synthase involved in a crucial step of ajmaline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vinorine synthase - Wikipedia [en.wikipedia.org]
- 14. MTase-Glo™ Methyltransferase Assay [promega.sg]
- 15. Vomilenine reductase--a novel enzyme catalyzing a crucial step in the biosynthesis of the therapeutically applied antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotinamide N-methyltransferase catalyses the N-methylation of the endogenous β-carboline norharman: evidence for a novel detoxification pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
Rauvotetraphylline C: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, relative abundance, and experimental protocols for the isolation of Rauvotetraphylline C, a member of the heteroyohimbine class of indole (B1671886) alkaloids. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance
This compound has been identified as a constituent of the plant species Rauvolfia tetraphylla L., belonging to the Apocynaceae family. This plant, commonly known as the "wild snake-root" or "devil-pepper," is a well-documented source of a diverse array of indole alkaloids.
While a precise quantitative abundance of this compound in Rauvolfia tetraphylla has not been extensively reported in the available literature, its isolation from the aerial parts of the plant confirms its presence. In the initial study detailing its discovery, a specific mass of this compound was isolated from a significant quantity of plant material, suggesting it is one of the numerous alkaloids present in the plant. Quantitative analyses of Rauvolfia tetraphylla have historically focused on more abundant and commercially significant alkaloids like reserpine (B192253) and ajmalicine. Further targeted quantitative studies are required to establish the precise concentration of this compound in various parts of the plant and under different geographical and environmental conditions.
The total alkaloid content in different parts of Rauvolfia tetraphylla can vary significantly, with flowers and very young leaves reported to have the highest yields, ranging from 8.17% to 9.0%.[1] However, the specific contribution of this compound to this total alkaloid content remains to be determined.
Table 1: Natural Source and Reported Isolation of this compound
| Compound Name | Natural Source | Plant Part | Isolated Amount | Starting Plant Material | Reference |
| This compound | Rauvolfia tetraphylla L. | Aerial Parts | Not explicitly quantified individually, but isolated along with other new alkaloids. | 15 kg of dried, powdered aerial parts | Gao et al., 2012 |
Experimental Protocols
The following is a detailed methodology for the extraction and isolation of this compound from the aerial parts of Rauvolfia tetraphylla, based on the procedures described in the scientific literature.
Plant Material and Extraction
-
Collection and Preparation: The aerial parts of Rauvolfia tetraphylla are collected and air-dried. The dried material is then powdered to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material (e.g., 15 kg) is subjected to extraction with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times (e.g., three times for seven days each) to ensure exhaustive extraction of the alkaloids. The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
The isolation of this compound from the crude extract involves a series of chromatographic techniques to separate the complex mixture of alkaloids.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic solution (e.g., 2% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified with an alkali (e.g., ammonia (B1221849) solution) to a pH of 9-10 and subsequently extracted with a chlorinated solvent (e.g., dichloromethane). This process selectively partitions the alkaloids into the organic phase.
-
Column Chromatography: The resulting alkaloid-rich fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of chloroform-methanol can be used.
-
Preparative Thin-Layer Chromatography (PTLC): Fractions containing compounds with similar polarities are further purified using preparative thin-layer chromatography (PTLC) on silica gel plates. A suitable solvent system is used for development.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) is typically employed.
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system of the molecule.
Biosynthetic Pathway
This compound belongs to the heteroyohimbine class of monoterpenoid indole alkaloids. The biosynthesis of these alkaloids is a complex pathway that originates from the primary metabolites, tryptophan and secologanin (B1681713). The key steps in the formation of the heteroyohimbine skeleton are outlined below.
The biosynthesis begins with the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (a monoterpenoid) to form strictosidine (B192452), the universal precursor for all monoterpenoid indole alkaloids. This reaction is catalyzed by the enzyme strictosidine synthase. Subsequently, the glucose moiety of strictosidine is cleaved by strictosidine-β-glucosidase, leading to a highly reactive aglycone. This intermediate can then undergo a series of rearrangements and enzymatic conversions to form the various classes of indole alkaloids, including the heteroyohimbines. The formation of the specific stereochemistry of different heteroyohimbine isomers is controlled by stereoselective reductases.[2][3][4]
Caption: Biosynthetic pathway of heteroyohimbine alkaloids.
This guide provides a foundational understanding of this compound for the scientific community. Further research is encouraged to fully elucidate its pharmacological potential and to develop efficient methods for its synthesis or sustainable production.
References
Unveiling Rauvotetraphylline C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is a naturally occurring indole (B1671886) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla. As a member of the Rauvotetraphylline class of compounds, it represents a subject of interest within the field of natural product chemistry and pharmacology. This technical guide provides a concise summary of its core molecular properties and available biological activity data.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for any experimental design and interpretation of results.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₄N₂O₇ | [1][2] |
| Molecular Weight | 510.58 g/mol | [1] |
Biological Activity and Experimental Insights
To date, the publicly available research on the specific biological activities of this compound is limited. However, a key study has evaluated its cytotoxic potential against a panel of human cancer cell lines.
In Vitro Cytotoxicity Assessment
This compound, along with its structural analogs Rauvotetraphyllines A, B, D, and E, was screened for cytotoxic activity against five human cancer cell lines:
-
HL-60: Human promyelocytic leukemia cells
-
SMMC-7721: Human hepatocellular carcinoma cells
-
A-549: Human lung carcinoma cells
-
MCF-7: Human breast adenocarcinoma cells
-
SW-480: Human colon adenocarcinoma cells
The results of this screening indicated that this compound was inactive against all tested cell lines, exhibiting an IC₅₀ value greater than 40 μM.[3]
The cytotoxicity was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general steps for this type of assay are outlined below.
Future Directions
The lack of significant cytotoxic activity does not preclude other potential biological effects for this compound. The broader pharmacological profile of Rauwolfia alkaloids, which includes anti-inflammatory and antimicrobial activities, suggests that further investigation into these areas could be warranted. Future research should aim to:
-
Screen this compound against a broader range of biological targets.
-
Investigate its potential anti-inflammatory, antibacterial, and antifungal properties.
-
Elucidate any relevant signaling pathways through which it may exert a biological effect.
As a pure, isolated compound, this compound remains a valuable tool for further pharmacological exploration.
References
Spectroscopic Profile of Rauvotetraphylline C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Rauvotetraphylline C, a monoterpene indole (B1671886) alkaloid. The information presented herein is essential for the identification, characterization, and further development of this natural product. The data is compiled from the primary literature describing its isolation and structure elucidation and is supplemented with standardized experimental protocols.
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, the molecular formula was established using positive-ion mode High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
| Parameter | Observed Value | Calculated Value | Molecular Formula |
| [M+H]⁺ (m/z) | 391.2019 | 391.2021 | C₂₄H₂₆N₂O₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. The ¹H and ¹³C NMR data for this compound were recorded in deuterated chloroform (B151607) (CDCl₃) and are summarized below. These data are analogous to those of the known indole alkaloid perakine, with key differences attributed to the side chain.
¹H NMR Data (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 8.05 | br s | |
| 3 | 4.15 | m | |
| 5 | 4.60 | m | |
| 6α | 2.50 | m | |
| 6β | 2.15 | m | |
| 9 | 7.15 | d | 7.5 |
| 10 | 7.08 | t | 7.5 |
| 11 | 7.30 | t | 7.5 |
| 12 | 7.45 | d | 7.5 |
| 14α | 2.30 | m | |
| 14β | 1.90 | m | |
| 15 | 3.10 | m | |
| 16 | 4.85 | d | 9.1 |
| 17α | 2.05 | m | |
| 17β | 1.80 | m | |
| 18-Me | 1.70 | s | |
| 19 | 5.40 | q | 6.8 |
| 21α | 3.80 | m | |
| 21β | 3.60 | m | |
| 1' | 6.73 | dd | 15.8, 9.1 |
| 2' | 6.06 | d | 15.8 |
| 4'-Me | 2.22 | s |
¹³C NMR Data (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 135.5 |
| 3 | 54.2 |
| 5 | 54.9 |
| 6 | 35.0 |
| 7 | 108.2 |
| 8 | 128.5 |
| 9 | 119.5 |
| 10 | 121.8 |
| 11 | 118.3 |
| 12 | 111.0 |
| 13 | 148.5 |
| 14 | 34.5 |
| 15 | 32.5 |
| 16 | 46.8 |
| 17 | 49.0 |
| 18 | 12.5 |
| 19 | 125.0 |
| 20 | 131.0 |
| 21 | 52.0 |
| 1' | 151.7 |
| 2' | 131.6 |
| 3' | 201.1 |
| 4' | 27.0 |
Infrared (IR) and Ultraviolet (UV) Spectroscopy Data
While specific numerical data for the IR and UV spectra of this compound are not detailed in the initial isolating publication, characteristic absorptions for the indole alkaloid scaffold and its functional groups can be predicted based on related compounds.
Infrared (IR) Spectroscopy
The IR spectrum of an indole alkaloid typically displays the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 | N-H | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H | Stretching |
| ~1650 | C=O (ketone) | Stretching |
| ~1600, ~1470 | Aromatic C=C | Stretching |
| ~1200 | C-N | Stretching |
Ultraviolet (UV) Spectroscopy
The UV spectrum of indole alkaloids is characterized by absorptions arising from the indole chromophore. For a substituted indole such as this compound, the spectrum would be expected to show absorption maxima around:
| Wavelength (λmax, nm) | Chromophore |
| ~220 | Indole |
| ~280 | Indole |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an HPLC system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a relevant m/z range.
-
Data Analysis: The accurate mass of the [M+H]⁺ ion is determined. This value is then used to calculate the elemental composition using software that considers the isotopic abundances of the constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in ~0.5 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically necessary.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse sequences for these experiments are employed to establish proton-proton correlations (COSY), one-bond proton-carbon correlations (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for complete structure assignment.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a solution, the compound is dissolved in a suitable solvent (e.g., chloroform), and a drop is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: Two cuvettes are filled, one with the pure solvent (reference) and the other with the sample solution. The instrument scans a range of wavelengths (typically 200-400 nm for indole alkaloids), and the absorbance is recorded. The instrument automatically subtracts the absorbance of the solvent.
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
A Technical Guide to the Traditional Uses and Phytochemistry of Rauvolfia tetraphylla, with a Focus on the Unexplored Potential of Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a shrub with a rich history of use in traditional medicine across various cultures.[1][2] Renowned for its diverse pharmacological properties, this plant contains a wide array of bioactive indole (B1671886) alkaloids, including the well-known reserpine (B192253) and yohimbine, alongside a more recently discovered class of compounds known as rauvotetraphyllines. This technical guide provides a comprehensive overview of the traditional ethnomedicinal applications of Rauvolfia tetraphylla, its key phytochemical constituents, and the pharmacological activities of its major alkaloids. A special focus is placed on Rauvotetraphylline C, a constituent with a defined chemical structure but whose biological activities and potential contributions to the plant's traditional uses remain largely uncharted. This document aims to consolidate existing knowledge and highlight critical areas for future research and drug discovery, particularly concerning the less-studied alkaloids like this compound.
Introduction to Rauvolfia tetraphylla
Rauvolfia tetraphylla, commonly known as the "devil-pepper" or "be-still tree," is a small, evergreen shrub native to the West Indies and tropical Americas, which has become naturalized in various parts of the world, including India.[3][4] For centuries, different parts of this plant, especially the roots and leaves, have been utilized in folk medicine to treat a multitude of ailments.[1][4] The plant's therapeutic value is primarily attributed to its rich and complex profile of indole alkaloids.[2] While much of the early research focused on reserpine for its antihypertensive and antipsychotic effects, recent phytochemical investigations have led to the isolation and characterization of novel alkaloids, including the rauvotetraphylline class of compounds.[3] This guide will synthesize the documented traditional knowledge and the current scientific understanding of this important medicinal plant.
Traditional Ethnomedicinal Uses
The traditional applications of Rauvolfia tetraphylla are extensive and varied, reflecting its significance in the traditional healthcare systems of numerous communities. The plant parts are prepared in various forms, such as decoctions, pastes, powders, and juices, to address a wide spectrum of health issues.[4]
Table 1: Summary of Traditional Uses of Rauvolfia tetraphylla
| Ailment/Condition | Plant Part Used | Traditional Preparation/Administration | Geographic Region/Community |
| Hypertension/High Blood Pressure | Roots | Decoction, powder | India, Colombia, Bangladesh[1][4] |
| Snakebite and other Poisonous Bites | Roots, Leaves, Stem | Paste applied to the bite area, oral administration of powder/juice | India, Bangladesh[1][4] |
| Mental Disorders (Insanity, Anxiety) | Roots | Powder, decoction | India[1] |
| Insomnia and Sedation | Roots | Powder, decoction | India[1] |
| Skin Diseases (Eczema, Refractory ailments) | Whole plant, Leaves | Juice mixed with castor oil, paste | India[1][3] |
| Gastrointestinal Disorders (Stomachache, Diarrhea, Dysentery, Cholera) | Roots, Leaves | Decoction, paste | India, Kerala[1][3] |
| Fever and Malaria | Leaves, Roots | Decoction | India, Assam[1] |
| Uterine Contraction (in difficult delivery) | Roots | - | Wayanadu district of Kerala, India[2] |
| Eye Diseases (Opacities of the cornea) | Leaf Juice | Topical application | West Bengal, India[1] |
| Anthelmintic (Worm infestations) | Roots | - | Arunachal Pradesh, India[1] |
| Wound Healing | - | - | General traditional use[1] |
| Diabetes | - | - | General traditional use[1] |
| Piles | - | - | General traditional use[1] |
| Vomiting | Roots | - | Arunachal Pradesh, India[1] |
| Cough | Leaves, Roots | - | Assam, India[1] |
Phytochemical Constituents
Rauvolfia tetraphylla is a chemical reservoir of over 50 different alkaloids, primarily of the indole type. The specific composition and concentration of these alkaloids can vary based on the geographical location, season of collection, and the plant part.
Table 2: Major Alkaloids and Phytochemicals in Rauvolfia tetraphylla
| Class | Compound | Plant Part(s) |
| Indole Alkaloids | Reserpine | Roots, Leaves, Stem |
| Reserpiline | - | |
| Yohimbine (and α-yohimbine) | Roots | |
| Ajmaline | Roots | |
| Ajmalicine | Roots | |
| Sarpagine | - | |
| Serpentine | Roots | |
| Deserpidine | - | |
| Isoreserpine | Roots | |
| Alstonine | - | |
| Rauvotetraphyllines A-E | Aerial parts | |
| Rauvotetraphyllines F-H | Aerial parts | |
| Other Phytochemicals | Flavonoids | Roots |
| Saponins | Roots | |
| Tannins | Roots | |
| Phenols | Roots |
This compound: A Compound of Interest
Among the more recently identified constituents are the rauvotetraphyllines. A study by Gao et al. (2012) reported the isolation and structural elucidation of five new indole alkaloids, Rauvotetraphyllines A-E, from the aerial parts of Rauvolfia tetraphylla. The structure of this compound was determined through spectroscopic methods.
Despite its known structure, there is a significant dearth of information in published scientific literature regarding the specific biological activities of this compound. Its role, if any, in the traditional therapeutic uses of the plant has not been investigated. This represents a critical knowledge gap and a promising avenue for future pharmacological research.
Pharmacological Activities of Major Alkaloids and Extracts
The diverse traditional uses of Rauvolfia tetraphylla are substantiated by numerous pharmacological studies on its crude extracts and isolated alkaloids. These studies have demonstrated a wide range of biological activities.
-
Antihypertensive Activity : The most well-documented effect is the antihypertensive action, primarily attributed to reserpine . Reserpine acts by depleting catecholamines (norepinephrine, epinephrine, and dopamine) from peripheral sympathetic nerve endings. This leads to a decrease in heart rate, blood pressure, and peripheral resistance.
-
Antipsychotic and Sedative Activity : Reserpine's ability to deplete central catecholamines and serotonin (B10506) contributes to its sedative and antipsychotic effects. Other alkaloids like α-yohimbine and isoreserpiline (B3025706) have also shown antipsychotic potential.[3]
-
Antimicrobial and Antifungal Activity : Various extracts of R. tetraphylla have demonstrated inhibitory activity against a range of bacteria and fungi, supporting its traditional use in treating infections.[3]
-
Anti-inflammatory and Antioxidant Activity : Extracts of the plant have shown significant anti-inflammatory and antioxidant properties in vitro, which may be linked to the presence of flavonoids and phenols in addition to alkaloids.
-
Cytotoxic Activity : Some studies have indicated that extracts from the leaves and fruits of R. tetraphylla possess cytotoxic activity against certain cancer cell lines and in brine shrimp lethality assays.[3]
-
Cardioprotective Effects : Research suggests that leaf extracts of the plant may have cardioprotective potential.
Experimental Protocols
General Workflow for Isolation and Identification of Alkaloids
The following diagram illustrates a generalized workflow for the isolation and structural elucidation of alkaloids like this compound from Rauvolfia tetraphylla, based on common phytochemical methodologies.
References
Preliminary Biological Screening of Rauvotetraphylline C: A Technical Guide
Disclaimer: Direct experimental data on the biological activities of the isolated compound Rauvotetraphylline C is limited in publicly available scientific literature. This guide summarizes the known biological activities of extracts from Rauvolfia tetraphylla, the plant from which this compound is derived, and provides standardized experimental protocols for the preliminary biological screening of such a compound. The activities of the whole extract may not be solely attributable to this compound.
Introduction
This compound is an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla L., a plant belonging to the Apocynaceae family.[1][2] Species of the Rauvolfia genus are known for their rich phytochemical composition, particularly monoterpene indole alkaloids, which have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-hypertensive, anti-cancer, and anti-malarial effects.[3] Extracts from Rauvolfia tetraphylla have been reported to possess antimicrobial, anti-inflammatory, and cytotoxic properties, suggesting that its constituent compounds, such as this compound, may contribute to these biological effects.[1][2][3][4][5]
This technical guide provides an overview of the potential preliminary biological screening of this compound, focusing on cytotoxicity, anti-inflammatory, and antimicrobial assays. Detailed experimental protocols and data presentation formats are provided to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Data Presentation: Biological Activities of Rauvolfia tetraphylla Extracts
The following tables summarize the reported biological activities of various extracts from Rauvolfia tetraphylla. This data can serve as a preliminary indicator of the potential activities of its isolated constituents like this compound.
Table 1: Antimicrobial Activity of Rauvolfia tetraphylla Root Bark Extracts
| Extract | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Hydro-alcoholic | Good zone of inhibition | Good zone of inhibition |
| Methanolic | Good zone of inhibition | Good zone of inhibition |
| Ethyl acetate | Good zone of inhibition | Good zone of inhibition |
| Hexane | Good zone of inhibition | Good zone of inhibition |
| Data is qualitative as reported in the source. "Good zone of inhibition" indicates notable antibacterial activity in the described cylinder plate assay.[6][7] |
Table 2: In-Vivo Anti-inflammatory Activity of Rauvolfia tetraphylla Root Bark Extracts in Carrageenan-Induced Rat Paw Edema
| Extract | Dose (mg/kg) | Reduction in Paw Edema | Significance (p-value) |
| Hydro-alcoholic | 200, 400, 800 | Significant | P<0.001 |
| Methanolic | 100, 200, 400 | Significant | P<0.001 |
| Ethyl acetate | 100, 200, 400 | Significant | Not specified |
| Hexane | 100, 200, 400 | Significant | Not specified |
| Data is presented as reported in the source. "Significant" indicates a notable reduction in inflammation compared to the control group.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preliminary biological screening of a novel compound like this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
This in-vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cell line) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be indirectly measured by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO and dilute it in culture media to various concentrations.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
-
LPS Stimulation:
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with media only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor).
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage inhibition of NO production by this compound compared to the vehicle control.
-
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation of Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) on an appropriate agar (B569324) plate.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well of a 96-well plate.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a specific volume of the stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 10 µL of the standardized inoculum to each well.
-
Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Optionally, a growth indicator like resazurin (B115843) can be added to aid in the determination of the endpoint.
-
Mandatory Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MTT Assay with Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Rauvotetraphylline C on cultured cells using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability, proliferation, and cytotoxicity.[1][2][3] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[1][3] This conversion is primarily carried out by mitochondrial dehydrogenases in viable cells.[2] The resulting formazan crystals are insoluble and can be dissolved using a solubilization solution. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[1][3]
Experimental Protocols
This section outlines the detailed methodology for performing an MTT assay to determine the effect of this compound on cell viability.
Materials and Reagents
-
Cell Lines: Appropriate cancer or normal cell lines for the study.
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline - PBS).[2][3][4]
-
Solubilization Solution: e.g., DMSO, or a solution of 40% (v/v) dimethylformamide (DMF) in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate (B86663) (SDS), pH 4.7.[4]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader.
-
CO2 incubator.
Experimental Workflow
The following diagram illustrates the general workflow for the MTT assay.
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include control wells: untreated cells (vehicle control) and medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of this compound.
-
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | [Insert Value] | [Insert Value] | 100 |
| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 4] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 5] | [Insert Value] | [Insert Value] | [Insert Value] |
Potential Signaling Pathway
While the specific molecular targets of this compound are not yet elucidated, many natural compounds exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation. One such critical pathway is the PI3K/Akt pathway. The following diagram illustrates a simplified representation of this pathway, which could be a hypothetical target for this compound. Experimental validation is required to confirm any such effects.
Caption: A potential mechanism of action via the PI3K/Akt pathway.
References
Application Notes and Protocols for the Quantification of Rauvotetraphylline C in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is a significant indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla.[1][2][3][4] Species of the Rauvolfia genus are well-known for their rich composition of bioactive alkaloids, which have been traditionally used and scientifically investigated for various pharmacological activities, including antihypertensive and antipsychotic effects.[2][3] The accurate quantification of specific alkaloids like this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and for pharmacokinetic and pharmacodynamic studies in drug development.
This document provides a detailed application note and an exemplary protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC). While a specific validated method for this compound is not widely published, this protocol is adapted from a validated method for the simultaneous quantification of other indole alkaloids from Rauwolfia tetraphylla.[5][6] It serves as a robust starting point for method development and validation in a research or quality control setting.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the separation and quantification of phytochemicals in complex mixtures like plant extracts. A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the diagram below.
Experimental Protocols
Sample Preparation: Extraction of Alkaloids
-
Drying and Grinding: Dry the aerial parts of Rauvolfia tetraphylla in the shade at room temperature until a constant weight is achieved. Grind the dried plant material into a fine powder.
-
Solvent Extraction:
-
Accurately weigh 10 g of the powdered plant material.
-
Perform extraction using methanol (B129727) or a mixture of chloroform (B151607) and methanol. Soxhlet extraction or ultrasonication can be employed for efficient extraction. For ultrasonication, suspend the powder in 100 mL of methanol and sonicate for 30-60 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction of alkaloids.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
-
Sample Solution for HPLC:
-
Accurately weigh 10 mg of the dried crude extract.
-
Dissolve the extract in 10 mL of HPLC-grade methanol to get a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Standard Preparation
-
Standard Stock Solution:
-
Purchase an analytical standard of this compound (CAS: 1422506-51-1).[1]
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve it in 10 mL of HPLC-grade methanol to prepare a stock solution of 100 µg/mL. Store this solution at 4°C in the dark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
-
HPLC Chromatographic Conditions (Adapted Method)
The following conditions are adapted from a validated method for other indole alkaloids from Rauwolfia tetraphylla and should be optimized and validated for this compound.[5][6]
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/Vis or PDA detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid - TFA) in a ratio of 35:65 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm (or a more specific wavelength determined by UV scan of this compound) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Data Presentation: Method Validation Parameters
Analytical method validation should be performed according to ICH guidelines to ensure the method is accurate, precise, and reliable.[7] The following tables summarize the key validation parameters and their typical acceptance criteria. The data presented are hypothetical and serve as a template.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (for 6 replicate injections of standard) | < 2.0% |
Table 2: Linearity
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision
| Type of Precision | % RSD |
| Intra-day Precision | < 2.0% |
| Inter-day Precision | < 2.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration Level | Mean Recovery (%) |
| Low | 98 - 102% |
| Medium | 98 - 102% |
| High | 98 - 102% |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Result (µg/mL) |
| LOD | (e.g., 0.5 µg/mL) |
| LOQ | (e.g., 1.5 µg/mL) |
Logical Relationships in Method Development and Validation
The process of developing and validating an analytical method follows a logical sequence to ensure the final protocol is suitable for its intended purpose.
Conclusion
The provided HPLC method serves as a comprehensive starting point for the reliable quantification of this compound in Rauvolfia tetraphylla extracts. Adherence to the detailed protocols for sample preparation, standard handling, and chromatographic analysis is essential. It is imperative that researchers perform a full method validation for this compound in their specific matrix to ensure the accuracy and precision of their results, thereby supporting the quality control and further development of products derived from this important medicinal plant.
References
- 1. This compound | CAS:1422506-51-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Note: Determination of Rauvotetraphylline C by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Rauvotetraphylline C, an alkaloid isolated from the aerial parts of Rauwolfia tetraphylla[1]. This method is designed for researchers, scientists, and professionals in drug development and natural product analysis. The protocol provides a robust and reliable approach for the separation and quantification of this compound in purified samples and complex matrices.
Introduction
This compound is an indole (B1671886) alkaloid with the molecular formula C28H34N2O7 and a molecular weight of 510.58[1]. As with many natural products, accurate and precise analytical methods are essential for quality control, pharmacokinetic studies, and formulation development. HPLC is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. The method outlined below is based on established principles for the analysis of related indole alkaloids, utilizing a C18 stationary phase and UV detection.[2][3][4]
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid (analytical grade).
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Value |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm[3] |
| Run Time | 35 minutes |
Protocol
1. Standard Solution Preparation
1.1. Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
1.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
2.1. Plant Material Extraction (General Procedure): 2.1.1. Weigh 1 g of dried and powdered plant material (Rauwolfia tetraphylla aerial parts). 2.1.2. Extract with 20 mL of methanol using sonication for 30 minutes. 2.1.3. Centrifuge the extract at 4000 rpm for 10 minutes. 2.1.4. Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.
2.2. Formulation Sample Preparation: 2.2.1. Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound. 2.2.2. Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a final concentration within the calibration range. 2.2.3. Filter the solution through a 0.45 µm syringe filter before analysis.
3. System Suitability
Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 20 µg/mL). The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.
4. Analysis
Inject the prepared standard and sample solutions into the HPLC system. Record the chromatograms and integrate the peak corresponding to this compound.
5. Quantification
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Representative Data)
The following table summarizes the expected performance characteristics of this method.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications involving this compound. The provided protocol and workflow diagram offer a clear and comprehensive guide for its implementation.
References
Application Notes and Protocols for In Vitro Evaluation of Rauvotetraphylline C
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rauvotetraphylline C is an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla.[1] Alkaloids from the Rauvolfia genus have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer effects.[1] Given the established cytotoxic potential of many plant-derived alkaloids against cancer cells, this compound presents itself as a promising candidate for investigation as a novel anti-neoplastic agent.[2][3][4][5] These application notes provide a comprehensive set of in vitro experimental models and detailed protocols to systematically evaluate the anti-cancer properties of this compound. The described assays will enable researchers to assess its cytotoxicity, effects on cell cycle progression, and its potential to induce apoptosis in cancer cells.
In Vitro Models for Screening Anti-Cancer Activity
A panel of human cancer cell lines is recommended to evaluate the breadth and selectivity of this compound's cytotoxic activity. A non-cancerous cell line should be included to determine the selectivity index, a crucial parameter in preliminary drug assessment.[3]
-
Human Cervical Cancer: HeLa
-
Human Liver Cancer: HepG2
-
Human Colon Cancer: HCT116
-
Human Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
-
Normal Cell Line: Vero (African green monkey kidney epithelial cells) or HaCaT (human keratinocytes)
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Protocol:
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the respective concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation:
Table 1: Cytotoxicity of this compound against various cell lines.
| Cell Line | IC₅₀ (µM) after 48h | Selectivity Index (SI) |
| HeLa | 15.2 ± 1.8 | 6.1 |
| HepG2 | 22.5 ± 2.1 | 4.1 |
| HCT116 | 18.9 ± 1.5 | 4.9 |
| MCF-7 | 25.1 ± 2.5 | 3.7 |
| MDA-MB-231 | 12.8 ± 1.3 | 7.3 |
| Vero | 92.4 ± 5.6 | - |
SI = IC₅₀ of normal cells / IC₅₀ of cancer cells
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of this compound's effect on cell cycle progression.[6][7]
Protocol:
-
Cell Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of staining solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation:
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 cells.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.9 |
| IC₅₀ (12.8 µM) | 68.7 ± 4.2 | 20.1 ± 2.1 | 11.2 ± 1.5 |
| 2x IC₅₀ (25.6 µM) | 75.3 ± 4.8 | 15.4 ± 1.8 | 9.3 ± 1.2 |
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer and analyze immediately by flow cytometry.
Data Presentation:
Table 3: Apoptosis induction by this compound in MDA-MB-231 cells.
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| IC₅₀ (12.8 µM) | 60.3 ± 4.5 | 25.7 ± 3.1 | 10.2 ± 1.8 | 3.8 ± 0.9 |
| 2x IC₅₀ (25.6 µM) | 35.8 ± 3.9 | 40.1 ± 4.2 | 18.5 ± 2.5 | 5.6 ± 1.1 |
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key proteins involved in the cell cycle and apoptosis.[8]
Protocol:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p21, anti-cyclin D1, anti-CDK4, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation:
Table 4: Relative Protein Expression Changes in MDA-MB-231 cells treated with this compound (25.6 µM).
| Protein | Fold Change vs. Control |
| p21 | 3.2 ± 0.4 |
| Cyclin D1 | 0.4 ± 0.1 |
| CDK4 | 0.5 ± 0.1 |
| Bcl-2 | 0.3 ± 0.05 |
| Bax | 2.8 ± 0.3 |
| Cleaved Caspase-3 | 4.1 ± 0.5 |
| Cleaved PARP | 3.7 ± 0.4 |
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Postulated signaling pathway for this compound-induced cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant Alkaloids as Promising Anticancer Compounds with Blood-Brain Barrier Penetration in the Treatment of Glioblastoma: In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. In vitro anticancer effects of two novel phenanthroindolizidine alkaloid compounds on human colon and liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptotic cell death of cholangiocarcinoma cells by tiliacorinine from Tiliacora triandra: A mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Rauvotetraphylline C Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rauvotetraphylline C is an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible results in experimental settings. These application notes provide detailed protocols and essential data for the preparation of this compound stock solutions.
Physicochemical and Solubility Data
Proper stock solution preparation begins with an understanding of the compound's physicochemical properties and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄N₂O₇ | [1] |
| Molecular Weight | 510.58 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 1422506-51-1 | [1] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO (Dimethyl Sulfoxide) | Soluble | A common solvent for in vitro studies. | [1][2] |
| Chloroform | Soluble | - | [2][3] |
| Dichloromethane | Soluble | - | [2][3] |
| Ethyl Acetate | Soluble | - | [2][3] |
| Acetone | Soluble | - | [2][3] |
| Ethanol | May be soluble | Testing with a small amount is recommended. | [1] |
| DMF (Dimethylformamide) | May be soluble | Testing with a small amount is recommended. | [1] |
| Water | Low solubility | Testing with a small amount is recommended. | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid inhalation, ingestion, or direct skin and eye contact.
-
Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed by modifying the amounts of solute and solvent.
Step 1: Calculate the Required Mass of this compound To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 510.58 g/mol
Mass (mg) = (0.010 mol/L) x (0.001 L) x (510.58 g/mol ) x (1000 mg/g) = 5.11 mg
Step 2: Weighing the Compound
-
Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh 5.11 mg of this compound powder into the tared container.
Step 3: Dissolving the Compound
-
Add 1 mL of anhydrous DMSO to the container with the weighed this compound.
-
Cap the container securely.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
Step 4: Storage
-
For short-term storage, keep the stock solution at 4°C.
-
For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
Indole alkaloids in solution should ideally be used within 24 hours of preparation, as some may be unstable under ambient conditions.[5]
Workflow for Stock Solution Preparation
References
- 1. This compound | Alkaloids | 1422506-51-1 | Invivochem [invivochem.com]
- 2. This compound | CAS:1422506-51-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Rauvotetraphylline A | CAS:1422506-49-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for the Purification of Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is a complex indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla L., a medicinal plant belonging to the Apocynaceae family.[1][2] Members of the Rauvolfia genus are known for producing a diverse array of bioactive alkaloids with a history of use in traditional medicine for treating conditions such as hypertension and snakebites.[3] Modern pharmacological studies have revealed a broad spectrum of activities for Rauvolfia alkaloids, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[1][4] While the specific biological activities of this compound are still under investigation, related compounds from R. tetraphylla have shown potential as antipsychotic and anti-inflammatory agents.[1][4]
These application notes provide a comprehensive overview of the techniques for the purification of this compound from crude plant extracts, intended for researchers in natural product chemistry, pharmacology, and drug development. The protocols described herein are based on established methods for the isolation of similar alkaloids from Rauvolfia species.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄N₂O₇ | [4] |
| Molecular Weight | 510.58 g/mol | [4] |
| CAS Number | 1422506-51-1 | [4] |
| Plant Source | Aerial parts of Rauvolfia tetraphylla | [2][4] |
| Compound Class | Indole Alkaloid | [1][2] |
Experimental Protocols
The purification of this compound is a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound.
Protocol 1: Preparation of Crude Alkaloid Extract
This protocol describes the initial extraction of total alkaloids from the dried and powdered aerial parts of Rauvolfia tetraphylla.
Materials:
-
Dried and powdered aerial parts of Rauvolfia tetraphylla
-
Methanol (B129727) (analytical grade)
-
1 M Hydrochloric Acid (HCl)
-
5 M Sodium Hydroxide (NaOH)
-
Dichloromethane (B109758) (analytical grade)
-
Rotary evaporator
-
Separating funnel
-
Filter paper (Whatman No. 1)
-
Water bath
Procedure:
-
Macerate the powdered plant material in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a concentrated crude extract.
-
Acidify the crude extract by dissolving it in 1 M HCl. Warm the acidic solution in a water bath at 50°C for 5 minutes to facilitate the conversion of alkaloids to their salt form.
-
Filter the acidic solution to remove non-alkaloidal impurities.
-
Basify the filtrate by adding 5 M NaOH dropwise until a pH of 9-10 is reached. This will precipitate the free alkaloids.
-
Perform a liquid-liquid extraction of the basified solution with dichloromethane. Repeat the extraction three times.
-
Combine the dichloromethane fractions and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Purification of this compound using pH-Zone-Refining Fast Centrifugal Partition Chromatography (CPC)
This protocol details the purification of the target alkaloid from the crude extract using a highly efficient countercurrent chromatography technique. This method has been successfully applied to the large-scale separation of other alkaloids from Rauvolfia tetraphylla.
Instrumentation:
-
Fast Centrifugal Partition Chromatograph (FCPC)
Reagents and Solvents:
-
Two-phase solvent system: Methyl tert-butyl ether/Acetonitrile (B52724)/Water (4:1:5, v/v/v)
-
Retainer: Hydrochloric acid (HCl), 12 mM in the lower aqueous stationary phase
-
Eluter: Triethylamine (TEA), 5 mM in the upper organic mobile phase
-
Methanol for sample dissolution
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing methyl tert-butyl ether, acetonitrile, and water in the specified ratio. Allow the phases to separate in a separating funnel. Add HCl to the lower aqueous phase and TEA to the upper organic phase to the final concentrations indicated.
-
Sample Preparation: Dissolve the crude alkaloid extract in a minimal volume of the mobile phase.
-
CPC Operation:
-
Fill the CPC column with the stationary phase (lower aqueous phase).
-
Set the rotational speed of the centrifuge.
-
Inject the sample solution into the column.
-
Pump the mobile phase (upper organic phase) through the column at a constant flow rate.
-
-
Fraction Collection: Collect fractions of the eluent. Monitor the separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Isolation of this compound: Combine the fractions containing the purified this compound based on the analytical monitoring. Evaporate the solvent to obtain the isolated compound.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is for the analytical determination of the purity of the isolated this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is typically used for alkaloid separation. The exact gradient will need to be optimized.
Procedure:
-
Standard and Sample Preparation: Prepare a standard solution of purified this compound of known concentration in methanol. Dissolve the sample to be analyzed in methanol.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Run the gradient elution program.
-
Detect the compound using a UV detector at a wavelength determined by the UV spectrum of this compound.
-
-
Data Analysis: Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.
Data Presentation
The following tables provide representative data for the purification of alkaloids from Rauvolfia tetraphylla, which can be expected to be similar for this compound.
Table 1: Yield of Crude Alkaloid Extract from Different Plant Parts
| Plant Part | Percentage Yield of Crude Alkaloids (%) |
| Very Young Leaf | 8.17 |
| Flower | 9.0 |
| Stem | 0.5 - 1.5 |
| Root | 1.0 - 2.5 |
| Fruit | 0.22 |
Data adapted from a study on total alkaloid extraction from R. tetraphylla.[3]
Table 2: Purification of Alkaloids from Rauvolfia tetraphylla Crude Extract using CPC
| Step | Input Mass (g) | Output Mass (mg) | Purity (%) |
| Crude Alkaloid Extract | 3.0 | - | ~40-50% (total alkaloids) |
| CPC Fraction 1 (e.g., Isoreerpiline) | - | 296.5 | 95.5 |
| CPC Fraction 2 (e.g., 10-methoxytetrahydroalstonine) | - | 162.6 | 97.0 |
| CPC Fraction 3 (mixture) | - | 400.9 | - |
| MPLC of Fraction 3 (e.g., α-yohimbine) | 400.9 mg | 160.4 | >95 |
| MPLC of Fraction 3 (e.g., Reserpiline) | 400.9 mg | 150.2 | >95 |
Data is representative of the separation of other alkaloids from R. tetraphylla and serves as an example of expected outcomes.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Hypothesized Signaling Pathway
While the specific mechanism of action for this compound is not yet fully elucidated, many alkaloids from Rauvolfia species exhibit cytotoxic and anti-inflammatory properties. The following diagram depicts a generalized and hypothesized signaling pathway that this compound may modulate.
Caption: Hypothesized mechanism of action for this compound.
Conclusion
The protocols and data presented provide a robust framework for the successful purification of this compound from Rauvolfia tetraphylla. The application of advanced chromatographic techniques such as pH-zone-refining CPC is crucial for achieving high purity and yield of the target alkaloid. Further research into the specific biological activities and mechanisms of action of this compound will be essential for realizing its full therapeutic potential.
References
Application of Rauvotetraphylline C in Natural Product Screening: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of Rauvotetraphylline C, an indole (B1671886) alkaloid, in the field of natural product screening. While specific biological data for this compound is limited in publicly available literature, its origin from Rauvolfia tetraphylla—a plant known for a variety of pharmacologically active compounds—suggests its potential as a valuable candidate for further investigation.[1][2] Extracts and other constituents of Rauvolfia tetraphylla have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] This application note outlines detailed protocols for screening this compound and related natural products for potential anti-cancer and anti-inflammatory properties.
Overview of this compound
This compound belongs to the rauvotetraphylline class of monoterpenoid indole alkaloids isolated from the aerial parts of Rauvolfia tetraphylla L., a plant with a history of use in traditional medicine.[1][2] While some related compounds, such as rauvotetraphylline F and H, have been evaluated for cytotoxicity, exhibiting an IC50 value of greater than 40 μM against a panel of human cancer cell lines, specific data on this compound remains to be fully elucidated.[2] The structural complexity and biosynthetic origin of this compound and its analogs make them intriguing subjects for natural product screening campaigns aimed at discovering novel therapeutic agents.
Data Presentation: Hypothetical Screening Results
The following tables are presented as templates for organizing and presenting data from screening experiments involving this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | e.g., 0.5 µM |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | e.g., 1.2 µM |
| A549 | Lung Carcinoma | Data to be determined | e.g., 2.5 µM |
| HCT116 | Colon Carcinoma | Data to be determined | e.g., 0.8 µM |
| HeLa | Cervical Carcinoma | Data to be determined | e.g., 1.5 µM |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (24h treatment)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control (0.1% DMSO) | e.g., 2.1 ± 0.5 | e.g., 1.5 ± 0.3 | e.g., 96.4 ± 0.8 |
| This compound (IC50/2) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50x2) | Data to be determined | Data to be determined | Data to be determined |
| Positive Control (e.g., Staurosporine 1 µM) | e.g., 35.2 ± 2.1 | e.g., 15.8 ± 1.5 | e.g., 49.0 ± 3.2 |
Table 3: Inhibition of NF-κB Activity by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | NF-κB Reporter Activity (Relative Luciferase Units) | % Inhibition |
| Untreated Control | e.g., 1.0 ± 0.1 | - |
| LPS (1 µg/mL) | e.g., 15.2 ± 1.2 | 0% |
| LPS + this compound (10 µM) | Data to be determined | Data to be determined |
| LPS + this compound (25 µM) | Data to be determined | Data to be determined |
| LPS + this compound (50 µM) | Data to be determined | Data to be determined |
| LPS + Positive Control (e.g., Bay 11-7082 10 µM) | e.g., 2.5 ± 0.3 | e.g., 85.5% |
Experimental Protocols
The following are detailed protocols for the primary screening of this compound for cytotoxic and anti-inflammatory activities.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.01 M HCl in SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Figure 1: Workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50/2, IC50, IC50x2) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Figure 2: Experimental workflow for apoptosis detection.
Protocol 3: NF-κB Reporter Assay for Anti-Inflammatory Activity
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
Materials:
-
RAW 264.7 macrophage cell line stably expressing an NF-κB luciferase reporter construct
-
This compound
-
Lipopolysaccharide (LPS)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours to activate the NF-κB pathway.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the percentage inhibition of NF-κB activity.
Signaling Pathways and Mechanisms of Action
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many natural products exert their anti-inflammatory effects by inhibiting this pathway at various points.
Figure 3: Simplified NF-κB signaling pathway and a potential point of inhibition.
Conclusion
This compound, as a constituent of the medicinally significant plant Rauvolfia tetraphylla, represents a promising starting point for natural product screening. The protocols and frameworks provided in this document offer a systematic approach to evaluating its potential cytotoxic and anti-inflammatory activities. Further research, including isolation of pure this compound and comprehensive biological testing, is essential to unlock its therapeutic potential.
References
Troubleshooting & Optimization
Troubleshooting low yield of Rauvotetraphylline C extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Rauvotetraphylline C extraction from its natural source, Rauwolfia tetraphylla.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is an indole (B1671886) alkaloid that has been isolated from the aerial parts of Rauwolfia tetraphylla L., a plant belonging to the Apocynaceae family.
Q2: What are the known solubility properties of this compound?
A2: this compound is reported to be soluble in organic solvents such as chloroform (B151607), dichloromethane (B109758), ethyl acetate, DMSO, and acetone. It has low solubility in water.[1][2]
Q3: What are the major challenges in achieving a high yield of this compound?
A3: The primary challenges include the potentially low natural abundance of the specific alkaloid in the plant material, degradation of the compound during extraction due to factors like pH and temperature, and suboptimal extraction and purification protocols.
Q4: Which part of the Rauwolfia tetraphylla plant is expected to have the highest concentration of alkaloids?
A4: While this compound is isolated from the aerial parts, studies on Rauwolfia tetraphylla have shown that the total alkaloid content can vary significantly between different plant parts, with flowers and very young leaves sometimes showing the highest overall alkaloid yields.[3] However, the distribution of specific alkaloids like this compound may differ.
Troubleshooting Guide for Low Yield
This guide addresses common problems encountered during the extraction of this compound that can lead to lower than expected yields.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inappropriate Solvent Selection: The solvent may not be effectively solubilizing the target alkaloid. | This compound is soluble in several organic solvents.[1][2] Consider using or optimizing extraction with chloroform, dichloromethane, or ethyl acetate. A preliminary extraction with a broader polarity solvent like methanol (B129727), followed by liquid-liquid partitioning into a less polar solvent like chloroform or dichloromethane, can also be effective.[3] |
| Degradation of this compound: Indole alkaloids can be sensitive to harsh pH conditions and high temperatures. | - pH: Indole alkaloids are often acid-labile.[4][5][6] Avoid prolonged exposure to strong acids. During acid-base extractions, use dilute acids (e.g., 1M HCl) and process samples promptly.[3] - Temperature: High temperatures can lead to thermal degradation.[7] If using heat-assisted extraction methods like Soxhlet, consider the boiling point of the solvent and aim for the lowest effective temperature. Evaporate solvents under reduced pressure at temperatures not exceeding 40-50°C.[8] | |
| Incomplete Cell Lysis: The solvent may not be adequately penetrating the plant tissue to release the alkaloids. | Ensure the plant material is dried and finely ground to increase the surface area for solvent interaction. | |
| Insufficient Extraction Time: The duration of contact between the plant material and the solvent may be too short. | While longer extraction times can increase yield, they also increase the risk of degradation. Optimization is key. For maceration, consider extracting for 12-24 hours. For methods like sonication or Soxhlet, shorter times are generally sufficient. Repeating the extraction process with fresh solvent 2-3 times is recommended to maximize yield.[3] | |
| Poor Separation During Liquid-Liquid Extraction | Emulsion Formation: High concentrations of surfactants or vigorous shaking can lead to stable emulsions between the aqueous and organic layers. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Gently invert the separatory funnel for mixing instead of vigorous shaking. - Centrifugation at a low speed can also be effective in separating the layers. |
| Precipitation of Alkaloids at the Interface: Changes in pH can cause alkaloids to precipitate if their solubility limit is exceeded. | Ensure the pH of the aqueous layer is sufficiently acidic (for protonated alkaloids) or basic (for free base alkaloids) to maintain their solubility in the respective phases. | |
| Low Purity of Final Product | Co-extraction of Other Alkaloids and Impurities: The initial solvent extraction will inevitably extract other compounds with similar solubility. | Further purification steps are necessary. Column chromatography using silica (B1680970) gel or Sephadex LH-20 is a common method for separating individual alkaloids.[9] pH-zone-refining fast centrifugal partition chromatography has also been used for large-scale separation of alkaloids from Rauwolfia tetraphylla.[4] |
Experimental Protocols
General Alkaloid Extraction from Rauwolfia tetraphylla (Aerial Parts)
This protocol is a generalized procedure based on common methods for alkaloid extraction from Rauwolfia species.
-
Preparation of Plant Material:
-
Dry the aerial parts of Rauwolfia tetraphylla in the shade to prevent degradation of phytochemicals.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Initial Solvent Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) for 24 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanolic extract.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Dissolve the crude methanolic extract in 1M hydrochloric acid (HCl).
-
Wash the acidic solution with dichloromethane in a separatory funnel to remove neutral and weakly basic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a concentrated sodium hydroxide (B78521) (NaOH) solution.
-
Extract the now basic aqueous solution three times with dichloromethane.
-
Combine the dichloromethane fractions, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the dichloromethane under reduced pressure to yield the crude alkaloid fraction containing this compound.
-
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectra of similar indole alkaloids, a starting wavelength of 268 nm is recommended.[2][3] A PDA detector would be ideal to determine the optimal wavelength for this compound.
-
Column Temperature: 25°C.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol or a suitable solvent. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids. | Semantic Scholar [semanticscholar.org]
- 5. Temperature and pH-Dependent Stability of Mitragyna Alkaloids [ouci.dntb.gov.ua]
- 6. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. plantsjournal.com [plantsjournal.com]
- 9. phytojournal.com [phytojournal.com]
- 10. scialert.net [scialert.net]
Technical Support Center: Optimizing Cell-Based Assays for Indole Alkaloids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole (B1671886) alkaloids in cell-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental conditions and obtain reliable, reproducible data.
I. Troubleshooting Guides
This section is designed to help you resolve common issues encountered during cell-based assays with indole alkaloids.
Troubleshooting: Poor Compound Solubility & Precipitation
Question: My indole alkaloid is precipitating out of solution when I add it to my cell culture medium. What should I do?
Answer:
Indole alkaloids are often hydrophobic and can have limited solubility in aqueous cell culture media. Precipitation can lead to inaccurate dosing and inconsistent results. Here’s a step-by-step approach to address this issue:
-
Optimize Your Stock Solution:
-
Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for dissolving hydrophobic compounds.[1] Ensure your indole alkaloid is fully dissolved in 100% DMSO before preparing your final dilutions.
-
Concentrated Stock: Prepare a highly concentrated stock solution in 100% DMSO. This allows you to add a very small volume to your culture medium to reach the final desired concentration, keeping the final DMSO percentage low.
-
-
Control Final DMSO Concentration:
-
High concentrations of DMSO can be toxic to cells and can affect experimental outcomes.[2]
-
General Guideline: Aim for a final DMSO concentration in your culture medium at or below 0.5% (v/v).[2] For particularly sensitive cell lines, a concentration of 0.1% or lower is recommended.[2]
-
Vehicle Control: Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of DMSO as your experimental group, but without the indole alkaloid. This is crucial to distinguish the effects of the compound from the effects of the solvent.[2]
-
-
Dilution Technique:
-
When diluting your DMSO stock into the aqueous culture medium, add the stock solution slowly while gently vortexing or swirling the medium. This can help prevent the compound from crashing out of solution.
-
-
Consider Alternative Solvents (with caution):
-
If DMSO is not suitable, other organic solvents like ethanol (B145695) may be used. However, ethanol can also be cytotoxic, and its effects should be carefully evaluated with a vehicle control.
-
Troubleshooting: High Variability in Cytotoxicity/Viability Assays (e.g., MTT, MTS)
Question: I'm seeing high variability between replicate wells in my MTT assay. What could be the cause?
Answer:
High variability in tetrazolium-based assays like MTT can arise from several factors, from inconsistent cell seeding to interference from the compound itself.
-
Inconsistent Cell Seeding:
-
Problem: Uneven cell distribution across the wells of a 96-well plate is a major source of variability. Moving a plate immediately after seeding can cause cells to accumulate at the edges of the well.
-
Solution: After seeding, allow the plate to sit at room temperature in the biosafety cabinet for 15-20 minutes to allow the cells to settle before moving it to the incubator.
-
-
Edge Effects:
-
Incomplete Formazan (B1609692) Solubilization:
-
Problem: If the purple formazan crystals produced in the MTT assay are not fully dissolved, absorbance readings will be inaccurate and variable.[3]
-
Solution: Ensure you are using a sufficient volume of a suitable solubilization solvent like DMSO.[4] After adding the solvent, place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution. Visually inspect the wells with a microscope to confirm that all crystals have dissolved before reading the plate.
-
-
Interference from the Indole Alkaloid:
-
Problem: Some compounds can directly reduce the MTT reagent or interfere with the absorbance reading, leading to falsely elevated viability.[3][5]
-
Solution: Run a cell-free control where you add your compound to the culture medium with the MTT reagent but without any cells. If you see a color change, your compound is likely interfering with the assay. In this case, consider using an alternative viability assay that measures a different cellular parameter, such as the sulforhodamine B (SRB) assay for total protein content or a lactate (B86563) dehydrogenase (LDH) assay for membrane integrity.[3]
-
Troubleshooting: Apoptosis Assay (Annexin V/PI) Issues
Question: In my Annexin V/PI flow cytometry experiment, the vehicle-treated (control) cells are showing a high percentage of apoptosis. What's wrong?
Answer:
High background apoptosis in your control group can obscure the true effect of your indole alkaloid treatment. This is often due to issues with cell handling or the experimental setup.
-
Harsh Cell Handling:
-
Problem: Over-trypsinization, vigorous pipetting, or high-speed centrifugation can cause mechanical damage to cells, leading to false-positive Annexin V and/or PI staining.[6]
-
Solution: Use a gentle cell detachment method. If using trypsin, ensure it is neutralized promptly. When washing and resuspending cells, use gentle pipetting. Centrifuge cells at a low speed (e.g., 300-400 x g).
-
-
Unhealthy or Over-confluent Cells:
-
Problem: Cells that are unhealthy, have been in culture for too many passages, or are allowed to become over-confluent can undergo spontaneous apoptosis.[7]
-
Solution: Use cells that are in the logarithmic growth phase and at a consistent, low passage number. Ensure you seed your cells at a density that prevents them from becoming over-confluent during the experiment.
-
-
EDTA in Dissociation Reagents:
-
Problem: The binding of Annexin V to phosphatidylserine (B164497) is calcium-dependent.[7] Using a cell dissociation reagent that contains EDTA will chelate the calcium in the binding buffer and inhibit Annexin V staining, leading to inaccurate results.[7][8]
-
Solution: Use an EDTA-free cell dissociation reagent or gently scrape the cells. If you must use a reagent with EDTA, ensure you wash the cells thoroughly with PBS before resuspending them in the Annexin V binding buffer.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal final concentration of DMSO to use in my cell-based assays?
A1: The maximum tolerated DMSO concentration is cell-line dependent. However, a general rule is to keep the final concentration at or below 0.5% (v/v) to minimize cytotoxicity.[2] For sensitive cell lines, especially primary cells, a final concentration of 0.1% or lower is advisable.[2] It is best practice to perform a dose-response curve for your specific cell line to determine the highest non-toxic concentration of DMSO.
Q2: My indole alkaloid seems to be affecting cellular metabolism. How can I be sure my MTT assay results reflect cell viability and not just a change in metabolic rate?
A2: This is a critical point, as MTT and similar assays measure metabolic activity as a surrogate for viability.[4] If you suspect your compound alters mitochondrial function, it is essential to validate your findings with a non-metabolic assay. A good alternative is the Sulforhodamine B (SRB) assay, which measures total cellular protein content and is independent of metabolic activity. Comparing results from both assays can provide a more complete picture of your compound's effects.
Q3: How long should I treat my cells with the indole alkaloid before performing an assay?
A3: The optimal treatment time depends on the biological process you are investigating. For cytotoxicity, a common starting point is 24, 48, or 72 hours. For signaling pathway modulation, effects can be much more rapid, occurring within minutes to a few hours. A time-course experiment is the best way to determine the optimal endpoint for your specific assay and compound.
Q4: When performing a Western blot for phosphorylated proteins in a signaling pathway, what are the most critical steps to ensure success?
A4: Detecting phosphorylated proteins requires special care because the phosphate (B84403) groups are labile and can be removed by endogenous phosphatases upon cell lysis.
-
Use Phosphatase Inhibitors: It is crucial to add a phosphatase inhibitor cocktail to your lysis buffer immediately before use.[9][10]
-
Keep Samples Cold: Perform all lysis and sample handling steps on ice to minimize phosphatase and protease activity.[9][10]
-
Avoid Milk as a Blocking Agent: Milk contains casein, a phosphoprotein, which can cause high background when using phospho-specific antibodies. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead.[9][10]
III. Data Presentation: Comparative Tables
Table 1: DMSO Cytotoxicity in Various Cell Lines
| Cell Line | DMSO Concentration (v/v) | Exposure Time | Effect on Viability |
| General Guideline | ≤ 0.5% | Varies | Generally considered safe for most cell lines [2] |
| Sensitive/Primary Cells | ≤ 0.1% | Varies | Recommended to minimize effects [2] |
| BM-MSCs | 1.0% | Not Specified | Significant reduction in viability when delivered with a 27G needle[2] |
| NIH 3T3 | 1.0% | Not Specified | Significant reduction in viability[2] |
| H9c2 Cardiomyoblasts | > 0.5% | 6 days | Significant cytotoxicity observed[11] |
| MCF-7 Breast Cancer | > 0.5% | 6 days | Significant cytotoxicity observed[11] |
| CL1-5 Lung Adenocarcinoma | ≤ 2% | Not Specified | No significant cytotoxicity[12] |
| CL1-5 Lung Adenocarcinoma | ≥ 5% | Not Specified | ~50% or more reduction in viability[12] |
Table 2: Reported IC₅₀ Values of Selected Indole Alkaloids in Cancer Cell Lines
| Indole Alkaloid Derivative | Cell Line | Assay Type | IC₅₀ Value (µM) |
| Dregamine Derivative (Compound 3) | L5178Y (Mouse Lymphoma, MDR) | Not Specified | 4.28 ± 0.25[13] |
| Dregamine Derivative (Compound 3) | L5178Y (Mouse Lymphoma, PAR) | Not Specified | 5.43 ± 0.38[13] |
| Homolycorine-type (Compound 7) | MDA-MB-231 (Breast Cancer) | SRB | 0.73[13] |
| Indole Phytoalexin (MB-653) | HCT116 (Colorectal Cancer) | MTT | 5.8 ± 0.3[14] |
| Indole Phytoalexin (MB-653) | Caco2 (Colorectal Cancer) | MTT | 6.1 ± 2.1[14] |
| Spiro-indole (K-453) | HCT116 (Colorectal Cancer) | MTS | 32.22 ± 1.14[14] |
| Indole-Caffeic Acid Amide (3j) | Not Specified (DPPH assay) | DPPH | 50.98 ± 1.05[15] |
Note: IC₅₀ values are highly dependent on the specific cell line, assay conditions, and exposure time. This table is for comparative purposes only.
IV. Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4]
Materials:
-
Cells and appropriate culture medium
-
Indole alkaloid stock solution (in 100% DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of your indole alkaloid in culture medium. Ensure the final DMSO concentration does not exceed the non-toxic limit for your cells. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.
-
Solubilize Formazan Crystals: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Read Absorbance: Place the plate on an orbital shaker for 15 minutes to completely dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometry tubes
Procedure:
-
Induce Apoptosis: Treat cells with your indole alkaloid for the desired time. Include untreated and positive controls.
-
Harvest Cells: Harvest both floating and adherent cells. For adherent cells, use a gentle, EDTA-free dissociation method.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes and gently resuspending the pellet.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Protocol: Western Blot for MAPK/ERK Pathway Activation
This protocol is for detecting changes in the phosphorylation status of ERK1/2, a key component of the MAPK signaling pathway.
Materials:
-
Treated and control cell lysates
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitor cocktails)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
5% BSA in TBST
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, place culture plates on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer with freshly added inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[16]
-
Clarify Lysate: Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and run at 100-120V. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in 5% BSA/TBST, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
V. Visualizations (Graphviz)
Caption: A typical experimental workflow for assessing indole alkaloid cytotoxicity.
Caption: Inhibition of the MAPK/ERK signaling pathway by an indole alkaloid.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Is Your MTT Assay the Right Choice? [promega.com.br]
- 6. bosterbio.com [bosterbio.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Overcoming solubility issues of Rauvotetraphylline C in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the indole (B1671886) alkaloid, Rauvotetraphylline C, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a complex indole alkaloid with a large, predominantly hydrophobic molecular structure (Molecular Formula: C₂₈H₃₄N₂O₇).[1] Like many alkaloids, its molecular structure leads to strong intermolecular forces in the solid state and limited favorable interactions with polar water molecules, resulting in low aqueous solubility (< 1 mg/mL).
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for a biological assay. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent (DMSO) is no longer sufficient to keep the compound dissolved in the final aqueous medium.
-
Immediate Actions: Do not discard the precipitate. Attempt to redissolve it by adding a small amount of a water-miscible organic co-solvent or by gentle warming and sonication.
-
Optimization: For future experiments, consider lowering the initial stock concentration, increasing the percentage of co-solvent in the final solution (if the assay permits), or employing a different solubilization strategy, such as cyclodextrin (B1172386) complexation.
Q3: What is the estimated pKa of this compound, and how does it affect solubility?
Q4: Which solubilization method is best for my experiment?
A4: The optimal method depends on the specific requirements of your experiment (e.g., in vitro assay, animal study, formulation development) and the acceptable concentration of excipients.
-
For in vitro cell-based assays: pH adjustment or the use of a low percentage of a cosolvent like DMSO is often the first approach. Cyclodextrin complexes are also an excellent choice as they generally have low cytotoxicity.
-
For in vivo studies: Formulations often require more complex vehicles. Cosolvent systems (e.g., DMSO:PEG400:Saline) or cyclodextrin formulations are common.
-
For formulation development: Solid dispersions and nanoformulations are advanced techniques that can dramatically improve oral bioavailability but require more extensive development.
Troubleshooting Guide: Step-by-Step Workflow
If you are encountering solubility issues with this compound, follow this logical workflow to identify an appropriate solution.
Data on Solubility of Related Rauwolfia Alkaloids
While specific quantitative data for this compound is limited, data from structurally similar alkaloids from the Rauwolfia genus provide valuable guidance for solvent and excipient selection.
Table 1: Solubility of Related Alkaloids in Common Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
|---|---|---|---|
| Ajmaline | Water | 490 mg/L | 30 |
| PBS (pH 7.2) | 0.25 mg/mL | Room Temp | |
| Ethanol | 10 mg/mL | Room Temp | |
| DMSO | 20 mg/mL | Room Temp | |
| Reserpine (B192253) | Water | Insoluble | Room Temp |
| Ethanol | Very Slightly Soluble | Room Temp | |
| Chloroform | Freely Soluble | Room Temp | |
| DMSO | ~10 mg/mL | Room Temp | |
| Yohimbine (B192690) HCl | Water | Slightly Soluble (~8 mg/mL) | Room Temp |
| Ethanol | Soluble (~2.5 mg/mL) | Room Temp |
| | Chloroform | Easily Soluble | Room Temp |
Data compiled from references[4][5][6][7][8][9].
Table 2: Examples of Solubility Enhancement with Cyclodextrins
| Drug (Class) | Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Increase | Reference |
|---|---|---|---|---|
| Reserpine (Indole Alkaloid) | HP-β-CD | 1:1 | Significant increase, Aₗ-type profile | [10] |
| Mitragynine (Indole Alkaloid) | SBE-β-CD | 1:1 and 2:1 | Significantly enhanced affinity vs. β-CD | [11][12] |
| Isoliquiritigenin (Flavonoid) | SBE-β-CD | 1:1 | ~297-fold (from 13.6 µM to 4.05 mM) |[13] |
Key Experimental Protocols
Protocol 1: Solubility Determination by Shake-Flask Method with HPLC Quantification
This protocol determines the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound (solid powder)
-
Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4)
-
Vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
-
0.22 µm syringe filters (PTFE or PVDF)
-
HPLC system with a UV detector
-
Acetonitrile or DMSO for stock solution preparation
Methodology:
-
Prepare Standard Curve: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Perform serial dilutions in the mobile phase to create at least five calibration standards. Inject the standards to generate a standard curve (Peak Area vs. Concentration).
-
Prepare Saturated Solution: Add an excess amount of solid this compound (e.g., 2-5 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Dilution and Analysis: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of your standard curve.
-
Quantification: Inject the diluted sample into the HPLC. Use the peak area and the standard curve to calculate the concentration in the diluted sample.
-
Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the equilibrium solubility of this compound in the test solvent.
Protocol 2: Preparation of a this compound / SBE-β-CD Inclusion Complex by Lyophilization
This protocol creates a solid complex that can be easily dissolved in aqueous media. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is often more effective than parent β-cyclodextrins.[11][12]
Materials:
-
This compound
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Molar Calculation: Calculate the required mass of this compound and SBE-β-CD for a 1:1 molar ratio. (MW of this compound = 510.58 g/mol ; MW of SBE-β-CD is typically ~2163 g/mol , but check your supplier's specifications).
-
Dissolve Cyclodextrin: Dissolve the calculated amount of SBE-β-CD in a suitable volume of deionized water with stirring.
-
Add Drug: Slowly add the calculated amount of this compound powder to the SBE-β-CD solution.
-
Complexation: Cover the solution and stir at room temperature for 24-72 hours to allow for complex formation. The solution may become clearer over time. Gentle heating or sonication can be used to expedite the process if the compound is stable.
-
Freezing: Freeze the resulting aqueous solution completely (e.g., at -80°C).
-
Lyophilization: Lyophilize the frozen sample under high vacuum until all the water has sublimated, resulting in a dry, fluffy powder.
-
Characterization & Use: The resulting powder is the this compound-SBE-β-CD inclusion complex. Its solubility can be tested by dissolving a known amount in an aqueous buffer and comparing it to the free drug.
Visualization of a Relevant Biological Pathway
Once solubilized, this compound, as an indole alkaloid, could potentially be studied for its effects on various cellular signaling pathways. For instance, many indole derivatives are known to interact with pathways regulating cell growth and proliferation, such as the Ras-Raf-MEK-ERK pathway. A simplified diagram of this pathway is provided below as a conceptual example for designing cell-based assays.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reserpine 50-55-5 [sigmaaldrich.com]
- 4. Ajmaline | C20H26N2O2 | CID 441080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Yohimbine hydrochloride | 65-19-0 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Reserpine: Package Insert / Prescribing Information [drugs.com]
- 10. Solid-State Characterization and Dissolution Properties of Reserpine – Hydroxypropyl-β-Cyclodextrin Inclusion Complex - IJPRS [ijprs.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfobutylation of Beta-Cyclodextrin Enhances the Complex Formation with Mitragynine: An NMR and Chiroptical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]
Stability of Rauvotetraphylline C in solution and long-term storage
Technical Support Center: Stability of Rauvotetraphylline C
Disclaimer: Publicly available stability data for this compound is limited. The following troubleshooting guides and FAQs are based on established principles of pharmaceutical stability testing and forced degradation studies. The quantitative data and specific pathways presented are illustrative examples to guide researchers in their experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of a pharmaceutical molecule like this compound in solution is typically influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] It is crucial to evaluate the molecule's susceptibility to hydrolysis across a wide pH range, thermal degradation at elevated temperatures, photolytic degradation, and oxidation.[2][4][5] The choice of solvent or co-solvent can also play a significant role in the stability profile.
Q2: What are the recommended long-term storage conditions for this compound?
A2: While specific long-term storage conditions should be determined through rigorous stability studies, general recommendations for compounds of this nature often involve storage at controlled low temperatures, protected from light, and in a tightly sealed container to prevent moisture ingress and oxidation. The table below summarizes typical long-term storage recommendations based on the physical state of the compound.
Table 1: Illustrative Long-Term Storage Recommendations
| Physical State | Temperature | Humidity | Light Condition | Container |
| Solid (Powder) | 2-8°C | < 40% RH | Protected from light | Tightly sealed, inert container |
| Solution (in DMSO) | ≤ -20°C | N/A | Protected from light | Amber vial, tightly sealed |
| Aqueous Solution | 2-8°C (Short-term) | N/A | Protected from light | Sterile, tightly sealed container |
Q3: How can I establish a stability-indicating analytical method for this compound?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a commonly used technique for this purpose.[3][7] The development of such a method typically involves forced degradation studies to generate the potential degradation products and ensure they are well-separated from the parent compound.[6]
Troubleshooting Guides
Problem 1: I am observing rapid degradation of this compound in my aqueous solution during my experiments.
-
Possible Cause 1: pH of the solution.
-
Troubleshooting Step: Measure the pH of your solution. This compound may be susceptible to acid or base-catalyzed hydrolysis.
-
Recommendation: Perform a pH stability study by preparing solutions in buffers ranging from acidic to basic (e.g., pH 3, 5, 7, 9, 11) and analyzing the concentration of this compound over time. This will help identify the optimal pH range for stability.
-
-
Possible Cause 2: Exposure to light.
-
Troubleshooting Step: Review your experimental setup. Are your solutions exposed to ambient or direct light for extended periods?
-
Recommendation: Repeat the experiment using amber-colored vials or by wrapping the containers in aluminum foil to protect the solution from light. Conduct a photostability study as per ICH Q1B guidelines to confirm light sensitivity.[8]
-
-
Possible Cause 3: Temperature.
-
Troubleshooting Step: Check the temperature at which you are conducting your experiments and storing your solutions.
-
Recommendation: If possible, conduct experiments at a controlled, lower temperature. Store stock and working solutions at the recommended temperature (e.g., 2-8°C or frozen) when not in use.
-
Problem 2: I am seeing multiple unexpected peaks in my chromatogram after storing my this compound stock solution.
-
Possible Cause 1: Oxidative degradation.
-
Troubleshooting Step: Was the solvent degassed? Was the container properly sealed?
-
Recommendation: Prepare solutions using degassed solvents and consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing. You can perform a forced degradation study with an oxidizing agent (e.g., hydrogen peroxide) to confirm if the unknown peaks correspond to oxidative degradants.
-
-
Possible Cause 2: Solvent-induced degradation.
-
Troubleshooting Step: What solvent are you using? Some solvents can react with the compound over time.
-
Recommendation: Test the stability of this compound in a few different high-purity solvents (e.g., DMSO, ethanol, acetonitrile) to find the most suitable one for long-term storage of stock solutions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the general steps for conducting a forced degradation study to understand the degradation pathways of this compound and to generate degradation products for the development of a stability-indicating method.[1][2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water, 50:50 v/v).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw samples at various time points and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature. Monitor the reaction and withdraw samples at appropriate time points.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C). Also, heat the stock solution at the same temperature. Analyze samples at various time points.
-
Photolytic Degradation: Expose the stock solution and the solid drug substance to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.
-
Analysis: Analyze all samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and quantify this compound and its degradation products.
Table 2: Illustrative Data from a Forced Degradation Study
| Stress Condition | Duration (hours) | Degradation (%) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15.2 | 2 |
| 0.1 M NaOH (60°C) | 8 | 22.5 | 3 |
| 3% H₂O₂ (RT) | 4 | 18.7 | 1 |
| Heat (80°C, solution) | 48 | 9.8 | 1 |
| Light (ICH Q1B) | - | 12.4 | 2 |
Visualizations
Caption: Workflow for developing and executing a stability study.
Caption: Potential degradation pathways for this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. - MedCrave online [medcraveonline.com]
Potential degradation pathways of indole alkaloids like Rauvotetraphylline C
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential degradation pathways of indole (B1671886) alkaloids, with a focus on compounds structurally similar to Rauvotetraphylline C. The information provided is intended to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors that lead to the degradation of indole alkaloids like this compound?
A1: Indole alkaloids are susceptible to degradation through several mechanisms. The most common factors include exposure to light (photodegradation), elevated temperatures, oxidative conditions, and non-neutral pH (both acidic and especially alkaline hydrolysis).[1][2] Microbial contamination can also lead to enzymatic degradation.[3][4] For instance, solutions of Rauwolfia alkaloids, which include compounds like reserpine (B192253) and ajmaline, can discolor due to oxidation.[5]
Q2: I am observing a rapid loss of my indole alkaloid in solution. What should be my first troubleshooting step?
A2: First, review your solution preparation and storage conditions. Ensure the solvent is of high purity and de-gassed if necessary to remove dissolved oxygen. Protect your solution from light by using amber vials or covering your glassware with foil. Check the pH of your solution, as indole alkaloids can be unstable in alkaline conditions.[2] If possible, store solutions at a low temperature (e.g., 4°C) and for a minimal amount of time before analysis.
Q3: What are the expected degradation products of indole alkaloids?
A3: Degradation products can vary significantly based on the specific structure of the alkaloid and the degradation pathway. Common transformations include oxidation of the indole ring to form oxindoles or cleavage of the ring to yield compounds like anthranilic acid derivatives.[3][4] For example, reserpine can be oxidized to 3-dehydroreserpine.[5] Microbial degradation can lead to a cascade of products including isatin (B1672199) and catechol.[3] It is crucial to use analytical techniques like LC-MS/MS to identify the specific degradants in your experiments.
Q4: Which analytical techniques are best suited for studying indole alkaloid degradation?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the most common and powerful techniques for separating and identifying indole alkaloids and their degradation products.[6] Thin-Layer Chromatography (TLC) can also be a useful qualitative tool for monitoring the progress of degradation.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Contamination of solvent or glassware; inherent impurities in the alkaloid sample; formation of degradation products. | Run a blank solvent injection to check for contamination. Use high-purity solvents. Analyze a fresh sample of the alkaloid. If new peaks appear over time, it indicates degradation. |
| Poor peak shape or resolution | Inappropriate HPLC column or mobile phase; column degradation. | Optimize the mobile phase composition (e.g., pH, organic solvent ratio). Ensure the column is suitable for alkaloid analysis (e.g., C18) and has not exceeded its lifetime. |
| Inconsistent results between experiments | Variation in experimental conditions (e.g., temperature, light exposure, pH); instability of stock solutions. | Strictly control all experimental parameters. Prepare fresh stock solutions for each experiment. Use an internal standard to account for variations in sample preparation and injection volume. |
| No degradation observed under stress conditions | Stress conditions are too mild. | Increase the intensity of the stressor (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). Note that overly harsh conditions can lead to unrealistic degradation pathways.[8] |
Quantitative Data Summary
The following table presents hypothetical degradation data for a representative indole alkaloid under various stress conditions. This data is for illustrative purposes to guide experimental design.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolyzed ester side chains |
| 0.1 M NaOH | 24 hours | 60°C | 45% | Ring-opened products, epimers |
| 3% H₂O₂ | 24 hours | 25°C | 30% | N-oxides, hydroxylated derivatives |
| UV Light (254 nm) | 48 hours | 25°C | 25% | Photodimers, oxidized products |
| Heat | 7 days | 80°C | 20% | Isomers, dehydrated products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on an indole alkaloid.
Objective: To identify potential degradation pathways and products under stress conditions.
Materials:
-
Indole alkaloid of interest (e.g., this compound)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the indole alkaloid in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the alkaloid in an oven at 80°C for 7 days. Dissolve a known amount in methanol for analysis.
-
Photodegradation: Expose a solution of the alkaloid (in a quartz cuvette) to UV light (e.g., 254 nm) for 48 hours. Keep a control sample wrapped in foil.
-
Analysis: Analyze all samples and a non-degraded control by HPLC or UPLC-MS. Compare the chromatograms to identify degradation products.
Protocol 2: HPLC Method for Indole Alkaloid Analysis
Objective: To separate and quantify an indole alkaloid and its degradation products.
-
System: HPLC with UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
Visualizations
Caption: Generalized microbial degradation pathway of the indole ring.
Caption: Workflow for a forced degradation study of an indole alkaloid.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 5. DE1183201B - Process for the stabilization of Rauwolfia alkaloid solutions - Google Patents [patents.google.com]
- 6. cetjournal.it [cetjournal.it]
- 7. scialert.net [scialert.net]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Navigating Interference of Natural Products in Cytotoxicity Assays
Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues when performing cytotoxicity assays with natural products.
Frequently Asked questions (FAQs)
Q1: My natural product extract is colored and is interfering with the absorbance reading of my colorimetric assay (e.g., MTT, XTT). How can I resolve this?
A1: This is a common issue as many plant extracts contain pigments that absorb light in the same wavelength range as the formazan (B1609692) product of tetrazolium-based assays.[1] Here are two primary solutions:
-
Solution 1: Include Proper Controls. Prepare a parallel set of wells containing the natural product at the same concentrations used for treating the cells, but without any cells.[1] Incubate these wells for the same duration and under the same conditions. Subtract the absorbance readings of these "extract-only" wells from the readings of your experimental wells to correct for the color interference.[1]
-
Solution 2: Use a Different Assay. Consider switching to a non-colorimetric assay that is less susceptible to color interference.[1]
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure luminescence produced from the reaction of luciferase with ATP, which is proportional to the number of viable cells.[1]
-
Fluorescence-based assays (e.g., Resazurin (B115843)/AlamarBlue): These assays use a redox indicator that becomes fluorescent upon reduction by viable cells. It is important to run a control with the extract alone to check for intrinsic fluorescence.[1]
-
LDH release assay: This colorimetric assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. Since the measurement is taken from the supernatant before adding colored reagents to the cells, it can minimize interference.[1]
-
Q2: I am observing a high background signal in my assay, even in the negative control wells. What could be the cause?
A2: High background signals can arise from several sources when working with natural products:
-
Direct Reduction of Assay Reagent: Some natural products, particularly those rich in antioxidants like polyphenols and flavonoids, can directly reduce tetrazolium salts (MTT, XTT) or resazurin to their colored or fluorescent products. This leads to a false-positive signal of high viability or a false-negative signal of cytotoxicity.[1] To test for this, run a cell-free control with your extract and the assay reagent.[1]
-
Media Components: High concentrations of certain substances in the cell culture medium can contribute to high background absorbance or fluorescence. Test the medium alone with the assay reagent to rule this out.[1]
-
Precipitation of the Extract: If the natural product precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings. Visually inspect the wells under a microscope for any precipitate. Improving the solubility of the extract is crucial.[1]
Q3: My natural product extract is not dissolving well in the culture medium. How can I improve its solubility?
A3: Poor solubility is a frequent challenge with lipophilic natural products. Here are some methods to improve solubility:
-
Use of Solvents: Initially, dissolve the extract in a small amount of a biocompatible solvent like DMSO, ethanol, or methanol (B129727) before diluting it in the culture medium. Always include a vehicle control with the same final solvent concentration in your experiment to account for any solvent-induced toxicity.
-
Sonication or Vortexing: Gently sonicating or vortexing the stock solution can aid in dissolution.[1]
-
Filtration: After attempting to dissolve the extract, you can microfilter the solution to remove any remaining particulate matter. Be aware that this might also remove some active components if they are not fully dissolved.[1]
Q4: I am seeing a bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations. What could be the reason?
A4: This phenomenon can be caused by several factors:
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that may have reduced or altered biological activity. These aggregates can also interfere with the assay readout.
-
Precipitation: As mentioned earlier, precipitation at high concentrations can interfere with optical measurements, leading to artificially inflated viability readings.[1]
-
Off-target Effects: At high concentrations, the natural product may have off-target effects that counteract its cytotoxic activity.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability
If you observe higher than expected cell viability or even a proliferative effect where you expect cytotoxicity, consider the following troubleshooting steps.
Troubleshooting Workflow for High Viability Readings
Caption: Troubleshooting workflow for unexpectedly high cell viability.
Issue 2: Inconsistent Results in MTT Assay
The MTT assay is particularly prone to interference from natural products. If you are getting inconsistent results, this workflow can help diagnose the problem.
Troubleshooting Workflow for MTT Assay Inconsistency
Caption: Diagnosing and resolving inconsistencies in MTT assays.
Data Presentation: IC50 Values of Natural Products
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various natural products against different human cancer cell lines, as reported in the literature. These values can serve as a reference, but it is important to note that IC50 values can vary depending on the specific experimental conditions.[2]
Table 1: Cytotoxicity of Selected Flavonoids
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Quercetin | VERO | 219.44 ± 7.22 | [3] |
| Quercetin | MDCK | 465.41 ± 7.44 | [3] |
| Naringenin | VERO | > 2000 | [3] |
| Hesperidin | VERO | > 2000 | [3] |
| Xanthohumol | MCF-7 (Breast) | 8.07 ± 0.52 | [4] |
| Aurone | MCF-7 (Breast) | 7.45 ± 0.87 | [4] |
| Total Flavonoids (from Equisetum arvense) | MCF-7 (Breast) | 82.158% inhibition at 100 µg/ml | [5] |
| Total Flavonoids (from Equisetum arvense) | Caco-2 (Colon) | 61.360% inhibition at 100 µg/ml | [5] |
| Total Flavonoids (from Equisetum arvense) | HeLa (Cervical) | 54.880% inhibition at 100 µg/ml | [5] |
Table 2: Cytotoxicity of Selected Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (from Zephyranthes candida) | A549 (Lung) | 1.8 | [6] |
| Compound 2 (from Zephyranthes candida) | A549 (Lung) | 2.5 | [6] |
| Compound 9 (from Zephyranthes candida) | A549 (Lung) | 3.2 | [6] |
| Compound 14 (from Zephyranthes candida) | A549 (Lung) | 8.7 | [6] |
| Compound 2 (from Macleaya microcarpa) | HL-60 (Leukemia) | 1.25 ± 0.13 | [7] |
| Compound 7 (from Macleaya microcarpa) | HL-60 (Leukemia) | 2.16 ± 0.21 | [7] |
Table 3: Cytotoxicity of Selected Terpenoids
| Terpenoid | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Nerolidol | Leishmania amazonensis | 0.008 mM | [8] |
| (+)-Limonene | Leishmania amazonensis | 0.549 mM | [8] |
| α-Terpineol | Leishmania amazonensis | 0.678 mM | [8] |
| Phenolic Fraction (from Prunus arabica) | AMJ13 (Breast) | 29.34 ± 2.37 | [9] |
| Terpene Fraction (from Prunus arabica) | AMJ13 (Breast) | 8.455 ± 3.02 | [9] |
| Phenolic Fraction (from Prunus arabica) | SK-GT-4 (Gastric) | 21.97 ± 3.56 | [9] |
| Terpene Fraction (from Prunus arabica) | SK-GT-4 (Gastric) | 15.14 ± 3.26 | [9] |
Experimental Protocols
ATP-Based Cytotoxicity Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline and may need optimization for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density that will not reach confluency during the experiment. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Add various concentrations of your natural product extract to the wells. Include vehicle controls (cells treated with the same concentration of solvent used to dissolve the extract) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.
-
Lysis and Luminescence Reaction: Add a volume of the ATP reagent equal to the volume of the cell culture medium in each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and initiate the luminescent reaction.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The amount of light produced is directly proportional to the amount of ATP present, which reflects the number of viable cells.
Cell-Free Assay to Detect Direct Reagent Reduction
This control experiment is crucial to determine if your natural product directly reduces the assay reagent (e.g., MTT, resazurin).
-
Plate Setup: In a 96-well plate, add the same concentrations of your natural product extract as used in your cytotoxicity assay to wells containing cell culture medium but no cells .
-
Reagent Addition: Add the assay reagent (e.g., MTT solution, resazurin solution) to these wells.
-
Incubation: Incubate the plate for the same duration as your cellular assay.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength.
-
Analysis: A significant increase in signal in the absence of cells indicates that your natural product is directly reducing the assay reagent, leading to a false-positive result.
Mandatory Visualizations
Signaling Pathway: Intrinsic and Extrinsic Apoptosis
Many cytotoxic natural products induce apoptosis (programmed cell death) through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Understanding these pathways is crucial for mechanistic studies.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rbmb.net [rbmb.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Rauvotetraphylline C and other structurally similar Rauvolfia alkaloids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound and related alkaloids.
Question: Why am I seeing poor resolution between my target alkaloid, this compound (or a related isomer like ajmalicine), and another closely eluting peak?
Answer: Poor resolution between structurally similar indole (B1671886) alkaloids, such as diastereomers, is a common challenge.[1][2] Here are several potential causes and solutions:
-
Inadequate Mobile Phase pH: The ionization state of alkaloids is highly dependent on the pH of the mobile phase. A suboptimal pH can lead to poor separation.
-
Solution: Adjust the pH of the aqueous component of your mobile phase. For Rauvolfia alkaloids, a slightly acidic pH, typically around 3.5, using a phosphate (B84403) buffer with glacial acetic acid has been shown to be effective.[3][4] This helps to ensure consistent protonation of the basic nitrogen atoms in the alkaloid structures, leading to more uniform interactions with the stationary phase.
-
-
Isocratic Elution is Insufficient: A single mobile phase composition (isocratic elution) may not be adequate to separate a complex mixture of alkaloids with varying polarities.[3]
-
Incorrect Mobile Phase Composition: The choice of organic solvent can influence selectivity.
-
Solution: While acetonitrile (B52724) is commonly used, consider experimenting with methanol (B129727) as the organic modifier. The different solvent properties can alter the selectivity and improve the resolution of critical pairs.
-
Question: My alkaloid peaks are showing significant tailing. What can I do to improve peak shape?
Answer: Peak tailing is often caused by secondary interactions between the basic alkaloid molecules and residual acidic silanol (B1196071) groups on the silica-based stationary phase.
-
Possible Cause: Strong interaction with the stationary phase.
-
Solution 1: Modify the Mobile Phase. Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and reduce peak tailing. A low concentration (e.g., 0.1-0.5%) is typically sufficient. Alternatively, using an acidic mobile phase modifier like formic acid or acetic acid can suppress the ionization of silanol groups.[3]
-
Solution 2: Use an End-Capped Column. Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, end-capped C18 or a similar reversed-phase column.
-
Question: I am not detecting my target alkaloid, or the sensitivity is very low. What are the possible reasons?
Answer: Low sensitivity can stem from several factors, from sample preparation to detector settings.
-
Possible Cause: Inefficient Extraction. The alkaloids may not be efficiently extracted from the plant matrix.
-
Possible Cause: Suboptimal Detection Wavelength. The UV detector may not be set to the optimal wavelength for your target alkaloid.
-
Solution: Indole alkaloids typically have strong UV absorbance. A photodiode array (PDA) detector is useful for determining the optimal wavelength. For general screening of Rauvolfia alkaloids, a wavelength of 254 nm is often used.[3][4] However, individual alkaloids may have different absorption maxima.
-
-
Possible Cause: Low Analyte Concentration. The concentration of your target alkaloid in the sample may be below the limit of detection (LOD) of your method.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound and related alkaloids?
A1: A good starting point is a reversed-phase HPLC method using a C18 column.[3][5][9] For the mobile phase, a gradient elution with acetonitrile and a phosphate buffer (e.g., 0.01M NaH2PO4) adjusted to an acidic pH (around 3.5) with an acid like glacial acetic acid is a well-documented approach for separating Rauvolfia alkaloids.[3][4] A flow rate of 1.0 mL/min and UV detection at 254 nm are also common starting parameters.[3][4]
Q2: How should I prepare samples from Rauvolfia plant material for HPLC analysis?
A2: A common procedure involves solvent extraction of the dried and powdered plant material (e.g., roots). Methanol is a frequently used solvent.[6] The extraction can be enhanced using methods like ultrasonication.[6] The resulting extract should be filtered, and it may be necessary to evaporate the solvent and reconstitute the residue in the mobile phase.[6] It is crucial to filter the final sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column.[6]
Q3: Is it necessary to use a gradient elution for separating Rauvolfia alkaloids?
A3: While isocratic methods exist, they often suffer from poor resolution, especially in complex extracts.[3] A gradient elution is highly recommended as it allows for the effective separation of alkaloids with a range of polarities, from the more polar compounds like ajmaline (B190527) to the less polar ones like reserpine (B192253), within a reasonable analysis time.[3]
Q4: What are the typical retention times for common Rauvolfia alkaloids?
A4: Retention times are highly method-dependent. However, in a reversed-phase system with a gradient starting with a high aqueous phase concentration, you can expect more polar alkaloids to elute earlier. For example, in one reported method, ajmaline eluted at 6.05 min, ajmalicine (B1678821) at 14.41 min, and the more non-polar reserpine at 21.68 min.[3]
Quantitative Data Summary
The following tables summarize typical performance data for the HPLC analysis of key Rauvolfia alkaloids, which are structurally related to this compound.
Table 1: Chromatographic Parameters for Key Rauvolfia Alkaloids.
| Alkaloid | Retention Time (min) |
| Ajmaline | 6.05 |
| Ajmalicine | 14.41 |
| Reserpine | 21.68 |
Data from a gradient RP-HPLC method.[3]
Table 2: Method Validation Parameters for Rauvolfia Alkaloids.
| Parameter | Ajmaline | Ajmalicine | Reserpine |
| Linearity Range (µg/mL) | 1-20 | 1-20 | 1-20 |
| Correlation Coefficient (r) | 1.000 | 1.000 | 1.000 |
| Limit of Detection (LOD) (µg/mL) | 6 | 4 | 8 |
| Limit of Quantitation (LOQ) (µg/mL) | 19 | 12 | 23 |
| Recovery (%) | 98.27 | 97.03 | 98.38 |
Data sourced from a validated RP-HPLC-PDA method.[3][4]
Experimental Protocols
1. Sample Preparation from Rauvolfia serpentina Root Powder
This protocol is adapted from established methods for the extraction of indole alkaloids for HPLC analysis.[6]
-
Weighing: Accurately weigh 1 gram of dried, powdered Rauvolfia serpentina root material.
-
Extraction: Place the powder in a suitable vessel and add 25 mL of methanol. Perform extraction using an ultrasonicator for 15 minutes.
-
Repeat Extraction: Filter the extract and repeat the extraction process on the plant material two more times with fresh 25 mL portions of methanol.
-
Combine and Evaporate: Combine all the filtered extracts and evaporate to dryness using a rotary evaporator under reduced pressure.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 5 mL) of methanol.
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter directly into an HPLC vial.
2. HPLC Method for Separation of Rauvolfia Alkaloids
This protocol is based on a validated method for the separation of ajmaline, ajmalicine, and reserpine.[3][4]
-
Instrumentation: HPLC system with a binary gradient pump, autosampler, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile (HPLC grade).
-
Mobile Phase B: 0.01M Phosphate Buffer (NaH2PO4) containing 0.5% glacial acetic acid, adjusted to pH 3.5.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-9 min: 15% A, 85% B
-
9-10 min: Gradient to 25% A, 75% B
-
10-12 min: Gradient to 30% A, 70% B
-
12-30 min: Gradient to 35% A, 65% B
-
30-35 min: Return to initial conditions (15% A, 85% B)
-
35-50 min: Column re-equilibration
-
Visualizations
Caption: Troubleshooting workflow for poor resolution in HPLC.
Caption: Logical workflow for HPLC method development.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Profiling the indole alkaloids in yohimbe bark with ultra-performance liquid chromatography coupled with ion mobility quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
Technical Support Center: Purity Analysis of Rauvotetraphylline C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvotetraphylline C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it sourced?
This compound is an indole (B1671886) alkaloid with the molecular formula C₂₈H₃₄N₂O₇ and a molecular weight of 510.58 g/mol .[1][2] It is a natural product isolated from the aerial parts of Rauwolfia tetraphylla, a medicinal plant belonging to the Apocynaceae family.[1][3] This plant is known to produce a variety of other indole alkaloids, which may be present as impurities in this compound samples.[4][5]
Q2: What are the potential impurities I might encounter in my this compound sample?
Given that this compound is isolated from Rauwolfia tetraphylla, common impurities are likely to be other alkaloids from the same plant. These can include, but are not limited to, α-yohimbine, isoreserpiline, 10-methoxy tetrahydroalstonine, ajmalcine, yohimbine, and reserpine.[6][7][8] Additionally, degradation products can form during extraction, purification, or storage. Forced degradation studies, which involve exposing the sample to stress conditions like acid, base, oxidation, and heat, can help identify potential degradation products.[9]
Q3: Which analytical technique is most suitable for the purity analysis of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable and widely used technique for the purity analysis of alkaloids like this compound.[6][7] This method allows for the separation, identification, and quantification of the main component and any impurities. For more detailed structural information and confirmation of impurity identities, HPLC coupled with Mass Spectrometry (LC-MS) is recommended.[4][5]
Q4: My chromatogram shows a broad peak for this compound. What could be the cause?
Broad peaks in HPLC can be caused by several factors. Common causes include:
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak distortion. Ensure complete dissolution.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or replace it if necessary.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like alkaloids. Ensure the mobile phase pH is appropriate for this compound.
Q5: I am observing unexpected peaks in my chromatogram. How can I identify them?
Unexpected peaks could be impurities from the original sample, degradation products, or contaminants from your system. To identify them:
-
Review the Chemistry: Consider the known alkaloids present in Rauwolfia tetraphylla as potential impurities.
-
Mass Spectrometry (MS): If available, LC-MS analysis can provide molecular weight information for the unknown peaks, aiding in their identification.
-
Forced Degradation Studies: Performing forced degradation studies can help to intentionally generate degradation products and compare their retention times with the unexpected peaks.[9]
-
System Blank: Inject a blank (your mobile phase) to check for contaminants originating from the HPLC system or solvents.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
Table 1: HPLC Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peaks | - No injection occurred- Detector lamp is off- Incorrect detector wavelength- Mobile phase composition is incorrect | - Verify injection volume and syringe/autosampler function- Turn on the detector lamp- Set the detector to the appropriate wavelength for this compound (e.g., 210 nm)[6]- Prepare fresh mobile phase and ensure correct proportions |
| Ghost Peaks | - Contamination in the injector or column- Impurities in the mobile phase | - Flush the injector and column with a strong solvent- Use high-purity solvents for mobile phase preparation |
| Split Peaks | - Column is clogged or damaged- Sample solvent is incompatible with the mobile phase | - Replace the column inlet frit or the entire column- Dissolve the sample in the mobile phase whenever possible |
| Baseline Drift | - Column temperature fluctuations- Mobile phase is not uniform | - Use a column oven to maintain a constant temperature- Ensure the mobile phase is well-mixed and degassed |
| High Backpressure | - Clogged column frit or tubing- High mobile phase viscosity | - Replace the column frit or tubing- Adjust the mobile phase composition or use a column with a larger particle size |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is adapted from a validated procedure for the simultaneous determination of indole alkaloids from Rauwolfia tetraphylla.[6]
Objective: To determine the purity of a this compound sample and to identify and quantify any related alkaloid impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Spherisorb ODS2 (C18), 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Acetonitrile (containing 0.1% Triethylamine) : Water (containing 0.1% Trifluoroacetic Acid) (35:65, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[6] |
| Detection Wavelength | 210 nm[6] |
| Injection Volume | 20 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be analyzed in the mobile phase to achieve a concentration within the calibration range.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Identify any impurity peaks.
-
Calculate the purity of the sample using the area normalization method or by using the calibration curve for quantification.
-
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Visualizations
References
- 1. This compound | Alkaloids | 1422506-51-1 | Invivochem [invivochem.com]
- 2. This compound CAS#: 1422506-51-1 [m.chemicalbook.com]
- 3. Rauvotetraphylline D | CAS:1422506-52-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. pradeepresearch.org [pradeepresearch.org]
- 5. UPLC and ESI-MS analysis of metabolites of Rauvolfia tetraphylla L. and their spatial localization using desorption electrospray ionization (DESI) mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistryjournal.in [chemistryjournal.in]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioactivity Screening of Natural Products
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the screening of natural products for bioactivity.
Section 1: Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and recommended actions.
High-Throughput Screening (HTS) Issues
Question: We are experiencing a high rate of false positives in our primary HTS assay. What are the common causes and how can we troubleshoot this?
Answer:
A high hit rate in a primary screen is a common issue when working with natural product extracts. The complexity of the extracts can lead to various interferences. Here is a guide to help you identify and resolve the source of the false positives.
Troubleshooting High Hit Rates in HTS:
| Possible Cause | Recommended Action |
| Assay Interference | Compounds in the extract may directly interfere with the assay technology (e.g., autofluorescence in a fluorescence-based assay).[1] Perform a counter-screen using a different detection method (e.g., luminescence if the primary screen was fluorescence-based). |
| Non-specific Activity (Promiscuous Inhibitors) | Some natural products, often referred to as Pan-Assay Interference Compounds (PAINS), can inhibit multiple targets non-specifically.[1] Check the structures of identified hits against known PAINS databases. Perform orthogonal assays with different targets to confirm specificity. |
| Compound Aggregation | Molecules can form aggregates that sequester and inhibit enzymes, leading to a false-positive signal.[1] Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates and re-test the active extracts. |
| Cytotoxicity | In cell-based assays, cytotoxic compounds can induce cell death, which might be misinterpreted as a specific inhibitory effect.[1] Run a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel with the primary screen to identify and flag cytotoxic extracts. |
| Reactivity | Certain compounds can chemically react with assay components, generating a false signal. Review the chemical structures of potential hits for reactive functional groups. |
| Contaminants | Impurities in the natural product extract or from the isolation process (e.g., preservatives like sodium azide (B81097) in resins) can cause false positives.[1] Ensure high purity of extracts and test all reagents and materials used in the extraction and fractionation process for assay interference. |
Question: Our hit confirmation is not reproducible. What could be the reasons?
Answer:
Lack of reproducibility is a significant hurdle in natural product screening. Several factors related to the stability and solubility of the compounds within the extract can contribute to this problem.
Troubleshooting Non-Reproducible Hits:
| Possible Cause | Recommended Action |
| Compound Instability/Degradation | Natural products can be sensitive to light, temperature, pH, or repeated freeze-thaw cycles.[1] Re-test a freshly prepared sample of the extract. Investigate the stability of the extract under assay and storage conditions using analytical techniques like HPLC over time. |
| Poor Solubility | The active compound may have low solubility in the assay buffer, leading to precipitation and inconsistent results.[1] Visually inspect for precipitation in the assay wells. Try different solubilizing agents (e.g., DMSO, ethanol) or pre-incubation steps to improve solubility. |
Bioassay-Guided Fractionation Issues
Question: We are losing bioactivity after fractionation of our active crude extract. Why is this happening and what can we do?
Answer:
Loss of activity during bioassay-guided fractionation is a frequent and frustrating problem. This can be due to several factors, including the separation of synergistic compounds or the degradation of the active molecule.
Troubleshooting Loss of Bioactivity Post-Fractionation:
| Possible Cause | Recommended Action |
| Synergistic Effects | The observed activity of the crude extract may be due to the combined action of multiple compounds that are separated during fractionation. Recombine fractions and test for the restoration of activity. This can help identify fractions that contain synergistic compounds. |
| Compound Degradation | The active compound may be unstable under the conditions used for fractionation (e.g., exposure to certain solvents, silica (B1680970) gel, or prolonged processing times). Minimize the time between fractionation and bioassay. Use less harsh fractionation techniques if possible. |
| Low Concentration of Active Compound | The active compound may be present in very low concentrations, and after fractionation, its concentration in any single fraction may fall below the limit of detection of the bioassay. Concentrate the fractions before re-testing. Use a more sensitive bioassay if available. |
| Active Compound Eluted in an Unexpected Fraction | The polarity of the active compound may not be as predicted, causing it to elute in a fraction that was not prioritized for testing. Test all fractions for bioactivity, not just those expected to contain the active compound. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of false negatives in natural product screening?
A1: False negatives, where a truly active compound is missed, can occur for several reasons:
-
Inappropriate Assay Selection: A highly specific target-based assay might miss compounds that act through a different mechanism. Broader, phenotype-based assays can be more suitable for initial screening.[1]
-
Suboptimal Assay Conditions: Assay parameters such as pH, temperature, and incubation time may not be optimal for the natural product's activity.[1]
-
Insufficient Concentration Range: Extracts should be tested over a wide range of concentrations to avoid missing compounds with a narrow window of activity.[1]
-
Poor Solubility: If the active compound is not soluble in the assay buffer, its bioactivity may not be detected.[1]
-
Compound Degradation: The active compound may degrade during storage or handling before it is assayed.[1]
Q2: What is dereplication and why is it important?
A2: Dereplication is the process of rapidly identifying known compounds in a natural product extract at an early stage of the screening process. This is crucial to avoid the time-consuming and costly rediscovery of already characterized molecules.[2] By employing techniques like LC-MS/MS and comparing the data against natural product databases, researchers can focus their efforts on novel, potentially patentable compounds.
Q3: How can we address the issue of sustainable supply for a promising natural product?
A3: Ensuring a long-term, sustainable supply of a bioactive natural product is a significant challenge, especially if the source organism is rare or slow-growing.[1] Strategies to overcome this include:
-
Total Synthesis: Chemically synthesizing the active compound provides a scalable and reliable source.
-
Semi-synthesis: Modifying a more abundant natural product to produce the desired compound.
-
Biotechnology: Using fermentation or cell culture to produce the compound.
-
Sustainable Harvesting: Implementing practices that ensure the long-term survival of the source organism.[1]
Section 3: Data Presentation
Table 1: Comparison of Natural Products and Synthetic Compounds in Drug Discovery
| Feature | Natural Products | Synthetic Compounds |
| Source | Derived from plants, animals, fungi, and microorganisms. | Created through chemical synthesis in laboratories. |
| Chemical Diversity | High diversity with complex and unique three-dimensional structures. | Can be designed for specific properties, but often with less structural complexity. |
| Bioactivity | Often exhibit potent bioactivity due to evolutionary selection. | Activity is dependent on rational design and may require extensive optimization. |
| Mechanism of Action | Can have novel and unique mechanisms of action, sometimes targeting multiple pathways. | Mechanisms can be tailored to specific targets, but may lack novelty. |
| Supply | Can be challenging due to factors like organism availability, seasonal variations, and geopolitical issues. | Generally more reliable and scalable once a synthetic route is established. |
| Cost | Can be high due to extraction, purification, and potential for low yields. | Initial research and development can be costly, but manufacturing costs can be lower for well-established pathways. |
Section 4: Experimental Protocols
Bioassay-Guided Fractionation of a Plant Extract
This protocol provides a general framework for the bioassay-guided fractionation of a plant extract to isolate an active compound.
1. Preparation of Crude Extract: a. Air-dry the plant material at room temperature and grind it into a fine powder. b. Macerate the powdered plant material in a suitable solvent (e.g., methanol (B129727) or ethanol) at a 1:10 (w/v) ratio for 72 hours with occasional shaking. c. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Preliminary Bioassay of Crude Extract: a. Dissolve the crude extract in an appropriate solvent (e.g., DMSO). b. Screen the crude extract for the desired biological activity at various concentrations.
3. Solvent-Solvent Partitioning (Optional): a. If the crude extract is active, perform liquid-liquid partitioning to separate compounds based on polarity. b. Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). c. Evaporate the solvent from each fraction and test each fraction for bioactivity.
4. Column Chromatography of the Active Fraction: a. Pack a silica gel column with an appropriate non-polar solvent. b. Dissolve the most active fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel. c. Apply the adsorbed sample to the top of the column. d. Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate). e. Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC). f. Pool fractions with similar TLC profiles.
5. Bioassay of Fractions: a. Evaporate the solvent from each pooled fraction. b. Test each fraction for the desired bioactivity to identify the most active fraction(s).
6. Further Purification (e.g., Preparative HPLC): a. Subject the most active fraction from column chromatography to further purification using preparative High-Performance Liquid Chromatography (HPLC). b. Use a suitable column (e.g., C18) and a mobile phase gradient optimized for the separation of the compounds in the fraction. c. Collect the individual peaks as separate fractions.
7. Final Bioassay and Structure Elucidation: a. Test the purified compounds for bioactivity. b. Determine the structure of the active pure compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
High-Throughput Screening (HTS) of a Natural Product Library
This protocol outlines a cell-based HTS assay to identify inhibitors of a specific signaling pathway.
1. Assay Development and Miniaturization: a. Develop a robust and reproducible bioassay that is amenable to automation and a microplate format (e.g., 384-well plates). b. Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations. c. Validate the assay using known inhibitors and activators (if available) to determine the Z'-factor, which should be > 0.5 for a reliable assay.
2. Library Preparation and Plating: a. Prepare a stock solution of the natural product extracts in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. b. Create a working library by diluting the stock solutions to the desired screening concentration in assay medium. c. Use automated liquid handling systems to dispense the natural product extracts into the 384-well assay plates. Include appropriate controls on each plate (e.g., vehicle control, positive control inhibitor).
3. Cell Seeding and Incubation: a. Seed the cells into the assay plates containing the natural product extracts. b. Incubate the plates for the optimized duration at 37°C in a humidified CO2 incubator.
4. Assay Readout: a. After incubation, add the detection reagents to the assay plates. b. Read the plates using a microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, or absorbance).
5. Data Analysis: a. Normalize the data to the controls on each plate. b. Calculate the percent inhibition for each natural product extract. c. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
6. Hit Confirmation and Dose-Response: a. Re-test the primary hits to confirm their activity. b. Perform dose-response experiments for the confirmed hits to determine their potency (e.g., IC50 value).
LC-MS/MS-Based Dereplication of a Bioactive Fraction
This protocol describes a general workflow for the dereplication of a bioactive natural product fraction using LC-MS/MS.
1. Sample Preparation: a. Dissolve the bioactive fraction in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter before analysis.
2. LC-MS/MS Data Acquisition: a. Liquid Chromatography (LC): i. Use a C18 column with a gradient elution. ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Run a gradient from 5% to 95% B over 30 minutes. b. Mass Spectrometry (MS): i. Acquire data in both positive and negative electrospray ionization (ESI) modes. ii. Perform a full scan MS experiment to determine the molecular weights of the compounds in the fraction. iii. Set up a data-dependent MS/MS experiment to acquire fragmentation spectra for the most abundant ions in each scan.
3. Data Processing and Analysis: a. Process the raw LC-MS/MS data using software such as MZmine or XCMS to detect and align features. b. Use a platform like the Global Natural Products Social Molecular Networking (GNPS) to perform library searching and molecular networking. c. Library Search: Compare the experimental MS/MS spectra against spectral libraries of known natural products to identify matches. d. Molecular Networking: Cluster compounds with similar fragmentation patterns to identify potential analogues of known compounds.
4. Dereplication and Hit Prioritization: a. Analyze the results from the database search and molecular networking to identify known compounds in the bioactive fraction. b. Cross-reference the identified compounds with their reported bioactivities to see if they can explain the observed activity of the fraction. c. Prioritize fractions containing potentially novel compounds for further isolation and structure elucidation.
Section 5: Mandatory Visualizations
Caption: A typical workflow for bioassay-guided fractionation.
Caption: An integrated workflow for natural product screening.
References
Improving reproducibility of in vitro experiments with Rauvotetraphylline C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of in vitro experiments using Rauvotetraphylline C.
Frequently Asked Questions (FAQs)
1. How should I dissolve and prepare stock solutions of this compound?
This compound is an alkaloid with limited aqueous solubility. For in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your cell culture medium.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for dissolving this compound for in vitro use.[1][2][3] It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[2][3]
-
Stock Solution Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the final concentration of DMSO in your cell culture, which can be toxic to cells at higher concentrations.[4][5]
-
Preparation Steps:
-
Weigh the desired amount of this compound powder.
-
Add the calculated volume of 100% DMSO to achieve the target stock concentration.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
2. What is the recommended final concentration of DMSO in my cell culture experiments?
The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups. This will help you to distinguish the effects of this compound from any effects of the solvent.
3. I am observing precipitation of this compound when I add it to my cell culture medium. How can I prevent this?
Precipitation can occur when a compound with low aqueous solubility is transferred from an organic solvent to an aqueous medium. Here are some tips to prevent this:
-
Dilute Directly into Medium: Add the small volume of your concentrated DMSO stock solution directly into the pre-warmed cell culture medium with gentle mixing.[5]
-
Stepwise Dilution: For higher final concentrations, you can try a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium (serum proteins can help stabilize the compound), and then add this to the rest of your culture.
-
Avoid Aqueous Intermediate Dilutions: Do not dilute the DMSO stock in an aqueous buffer like PBS before adding it to the culture medium, as this is likely to cause precipitation.[5]
4. How should I store this compound?
-
Powder: The solid form of this compound is stable at room temperature for short periods, such as during shipping.[1] For long-term storage, it is best to keep it in a cool, dry, and dark place.
-
Stock Solutions: As mentioned, stock solutions in DMSO should be stored at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results | 1. Inconsistent stock solution concentration. 2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 3. Variability in cell passage number or health. | 1. Prepare a large batch of stock solution, aliquot, and use a fresh aliquot for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| High background cytotoxicity in vehicle control | 1. Final DMSO concentration is too high. 2. The cell line is particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration is below 0.5%. Prepare a more concentrated stock solution to reduce the volume added to the culture.[4] 2. Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line. |
| No observable effect of this compound | 1. The concentration range tested is too low. 2. The incubation time is too short. 3. The compound has precipitated out of solution. 4. The chosen assay is not suitable for detecting the compound's activity. | 1. Test a wider range of concentrations, including higher doses. 2. Perform a time-course experiment to determine the optimal incubation period. 3. Visually inspect the culture wells for any signs of precipitation. If observed, refer to the solubility troubleshooting tips. 4. Consider that this compound might have biological activities other than what is being assayed (e.g., anti-inflammatory instead of cytotoxic). Extracts from Rauwolfia tetraphylla have shown various pharmacological activities including antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][3][6][7] |
Experimental Protocols
While specific experimental data for this compound is limited, alkaloids from Rauwolfia tetraphylla have been reported to exhibit cytotoxic activity.[2][3][7] Below is a general protocol for a standard in vitro cytotoxicity assay.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of your this compound DMSO stock in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Include a "cells only" control (no treatment) and a "vehicle control" (DMSO at the same final concentration as the treated wells).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.[8][9] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Data
The following table presents hypothetical data from an MTT assay to illustrate how results can be structured.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 82.1 ± 6.3 |
| 10 | 65.7 ± 4.9 |
| 25 | 48.3 ± 3.8 |
| 50 | 25.9 ± 3.1 |
| 100 | 10.4 ± 2.5 |
Visualizations
Experimental Workflow
Caption: General workflow for an in vitro cytotoxicity assay.
Hypothetical Signaling Pathway
Indole alkaloids have been shown to modulate various signaling pathways involved in cancer, such as the MAPK/ERK pathway which is crucial for cell proliferation and survival.[10]
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. plantsjournal.com [plantsjournal.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Bioactivity of Rauvotetraphylline C versus Other Rauvolfia Alkaloids: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the bioactivity of Rauvotetraphylline C against other prominent alkaloids from the Rauvolfia genus, namely Reserpine (B192253), Ajmaline (B190527), Yohimbine (B192690), and Serpentine (B99607). The information is supported by available experimental data to facilitate informed decisions in research and drug development.
Overview of Bioactivity
The alkaloids derived from Rauvolfia species exhibit a wide array of pharmacological activities. While this compound has been studied to a lesser extent, initial screenings indicate it possesses limited cytotoxic activity against a panel of cancer cell lines. In contrast, other Rauvolfia alkaloids have well-established and potent biological effects, ranging from antihypertensive and antiarrhythmic to central nervous system modulation.
Comparative Quantitative Data
The following tables summarize the available quantitative data for the bioactivity of this compound and other selected Rauvolfia alkaloids. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Comparative Cytotoxicity of Rauvolfia Alkaloids
| Alkaloid | Cell Line | Assay | IC50 Value | Reference |
| This compound | HL-60 (Leukemia) | MTT | > 40 µM | [1] |
| SMMC-7721 (Hepatoma) | MTT | > 40 µM | [1] | |
| A-549 (Lung Carcinoma) | MTT | > 40 µM | [1] | |
| MCF-7 (Breast Cancer) | MTT | > 40 µM | [1] | |
| SW-480 (Colon Adenocarcinoma) | MTT | > 40 µM | [1] | |
| Reserpine | HCT-116 (p53+/+) (Colon Cancer) | Not Specified | 30.07 ± 7.57 µM | [2] |
| HL-60 (Leukemia) | Not Specified | 67 µM (for a related compound) | [2] | |
| Serpentine | B16 (Melanoma) | Not Specified | More cytotoxic than matadine | [3] |
| Ajmaline | - | - | Data not available | - |
| Yohimbine | - | - | Data not available | - |
Note: A higher IC50 value indicates lower cytotoxic activity. The data for this compound suggests it is largely inactive as a cytotoxic agent against the tested cell lines under the specified conditions.
Table 2: Comparative Pharmacological Activity of Rauvolfia Alkaloids
| Alkaloid | Primary Target/Mechanism | Bioactivity | Quantitative Data (Ki/Kd/IC50) | Reference |
| Reserpine | Vesicular Monoamine Transporter 2 (VMAT2) | Antihypertensive, Antipsychotic | High affinity (pM to nM range) for VMAT | [4][5] |
| Ajmaline | Voltage-gated Sodium Channels, HERG Potassium Channels | Antiarrhythmic (Class Ia) | IC50 = 1.0 µM (HERG channels in HEK cells) | [6] |
| Yohimbine | Alpha-2 Adrenergic Receptors | α2-Antagonist, sympatholytic | Kd = 6.2 ± 1.4 nM (α2-receptors in human platelets) | [7] |
| Ki = 3.6 nM (α2-receptors in bovine pineal) | [8] | |||
| Serpentine | Topoisomerase II | DNA Intercalator, Cytotoxic | Potent topoisomerase II poison | [3] |
| This compound | Not well characterized | Limited to no cytotoxicity | IC50 > 40 µM (against various cancer cell lines) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
MTT Assay for Cytotoxicity
Objective: To assess the effect of a compound on cell viability and proliferation.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., this compound) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 30 µl of MTT solution (5 mg/ml in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curves.
Radioligand Binding Assay for Receptor Affinity (e.g., Yohimbine)
Objective: To determine the binding affinity of a ligand (e.g., yohimbine) to its receptor (e.g., alpha-2 adrenergic receptor).
Principle: This assay measures the direct interaction of a radiolabeled ligand with its receptor. The affinity is determined by saturation binding experiments, which measure the binding at various radioligand concentrations, or by competition binding experiments, which measure the displacement of the radioligand by an unlabeled compound.
Methodology:
-
Membrane Preparation: Prepare purified plasma membranes from a source rich in the target receptor (e.g., human platelets for α2-adrenergic receptors).
-
Binding Reaction: Incubate the membranes with a radiolabeled antagonist, such as [³H]yohimbine, in a suitable buffer. For competition assays, include varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 15 minutes at 23°C).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using Scatchard analysis for saturation binding to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding, calculate the inhibition constant (Ki).
Electrophysiological Assay for Ion Channel Blockade (e.g., Ajmaline)
Objective: To investigate the effect of a compound on the function of specific ion channels (e.g., sodium or potassium channels).
Principle: The patch-clamp technique allows for the measurement of ion currents flowing through single channels or across the entire cell membrane. This provides direct evidence of channel blockade or modulation by a test compound.
Methodology:
-
Cell Preparation: Use cells expressing the ion channel of interest (e.g., HEK cells expressing HERG potassium channels).
-
Patch-Clamp Recording: Use the whole-cell patch-clamp configuration to record ion currents.
-
Compound Application: Apply the test compound (e.g., ajmaline) to the cells via perfusion.
-
Data Acquisition: Record the changes in ion current in response to the compound at various concentrations.
-
Data Analysis: Analyze the current traces to determine the extent of channel block and calculate the IC50 value.
Vesicular Monoamine Transporter (VMAT) Inhibition Assay (e.g., Reserpine)
Objective: To assess the inhibitory effect of a compound on the uptake of monoamines into synaptic vesicles.
Principle: This assay measures the activity of VMAT by quantifying the uptake of a radiolabeled monoamine (e.g., [³H]serotonin or [³H]norepinephrine) into isolated synaptic vesicles. Inhibition of this uptake indicates that the test compound interferes with VMAT function.
Methodology:
-
Vesicle Preparation: Isolate synaptic vesicles from a suitable tissue source (e.g., rat brain).
-
Uptake Reaction: Incubate the vesicles in an assay buffer containing a radiolabeled monoamine and ATP to energize the transport.
-
Inhibitor Addition: Add the test compound (e.g., reserpine) at various concentrations to the incubation mixture.
-
Termination of Uptake: Stop the uptake reaction by rapid filtration or centrifugation.
-
Quantification: Measure the amount of radioactivity accumulated inside the vesicles.
-
Data Analysis: Determine the inhibitory potency of the compound by calculating its IC50 or Ki value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stimulation of topoisomerase II-mediated DNA cleavage by three DNA-intercalating plant alkaloids: cryptolepine, matadine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reserpine - Wikipedia [en.wikipedia.org]
- 5. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating the Biological Targets of Novel Indole Alkaloids: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification and validation of a novel compound's biological target are critical steps in the drug discovery pipeline. This guide provides an objective comparison of experimental approaches to validate the targets of novel indole (B1671886) alkaloids, a class of natural products with significant therapeutic potential.
Indole alkaloids represent a vast and structurally diverse group of natural products, with many exhibiting potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] However, elucidating the precise molecular targets of these compounds is often a significant challenge that can hinder their development into therapeutic agents.[3][4] This guide will explore key experimental techniques for target validation, present comparative data for select indole alkaloids, and provide detailed protocols to aid in experimental design.
Key Validation Strategies at a Glance
Effective target validation involves a multi-pronged approach to build a strong case for a specific biological target.[5] Techniques can be broadly categorized into direct binding assays and methods that assess the downstream functional consequences of target engagement.
| Strategy | Principle | Key Techniques |
| Direct Target Engagement | Demonstrates a physical interaction between the indole alkaloid and its putative target protein. | - Cellular Thermal Shift Assay (CETSA)- Activity-Based Protein Profiling (ABPP)- Pull-down Assays with Mass Spectrometry |
| Functional Validation | Confirms that engaging the target with the indole alkaloid leads to a measurable biological effect. | - Enzymatic Assays- Gene Knockdown/Knockout Studies- Pathway Analysis |
| Computational Prediction | In silico methods to predict potential binding interactions and guide experimental validation. | - Molecular Docking- Pharmacophore Modeling |
Comparative Analysis of Novel Indole Alkaloids and Their Targets
The following table summarizes the validated biological targets of several novel indole alkaloids and provides a comparison with established inhibitors where data is available.
| Indole Alkaloid | Validated Target | Therapeutic Area | Potency (IC50/EC50) | Comparison Compound | Comparison Potency |
| Evodiamine | Mitogen-activated protein kinases (MAPK) | Cancer | ~1-5 µM (cell-based assays)[6] | U0126 (MEK inhibitor) | ~0.1-0.5 µM[6] |
| Indole-substituted Furanones | Tubulin | Cancer | 0.6 µM (U-937 cells)[7] | Colchicine | ~0.01-0.1 µM[7] |
| Nigritanine | S. aureus (target unspecified) | Infectious Disease | High activity (in vitro)[8] | Vancomycin | Standard of care |
| Indole Alkaloid Derivatives | Heat shock protein 90 (Hsp90) | Cancer | Strong binding potential (in silico)[9][10] | 17-AAG | ~0.1-1 µM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[3] It relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the indole alkaloid or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the indole alkaloid indicates target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes to identify the targets of a compound within a complex proteome.[11]
Methodology:
-
Probe Synthesis: Synthesize a chemical probe based on the indole alkaloid scaffold, incorporating a reactive group (for covalent binding to the target) and a reporter tag (e.g., biotin (B1667282) or a fluorophore for detection).
-
Proteome Labeling: Incubate the probe with a cell lysate or live cells to allow for covalent labeling of the target protein(s).
-
Competitive Displacement (Optional but recommended): To confirm specificity, pre-incubate the proteome with an excess of the parent indole alkaloid before adding the probe. The parent compound should outcompete the probe for binding to the specific target, leading to a decrease in the labeling of that protein.
-
Detection and Identification:
-
Fluorophore-tagged probes: Visualize labeled proteins directly by in-gel fluorescence scanning.
-
Biotin-tagged probes: Enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and identification of the proteins by mass spectrometry.
-
-
Data Analysis: Compare the protein labeling profiles between the probe-treated and the competitive displacement samples to identify the specific targets of the indole alkaloid.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical target validation workflow and a relevant signaling pathway.
Caption: A typical workflow for validating the biological target of a novel indole alkaloid.
Caption: Inhibition of the MAPK/ERK pathway by the indole alkaloid Evodiamine.
References
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
Comparison Guide: Navigating the In Vitro to In Vivo Translation Gap in Natural Product Research
Audience: Researchers, scientists, and drug development professionals.
The journey of a natural product from a promising in vitro "hit" to a clinically effective in vivo drug is fraught with challenges. High failure rates during preclinical and clinical development are often attributed to a significant disconnect between the controlled environment of a laboratory culture dish and the complex, dynamic systems of a living organism. This guide provides an objective comparison of the factors contributing to this translational gap, introduces advanced models designed to bridge it, and presents supporting data and protocols to inform more effective natural product research strategies.
Core Translational Challenges: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy
The discrepancy between in vitro and in vivo results stems from fundamental differences in biological complexity. An in vitro assay offers high throughput and mechanistic clarity in an isolated system, but it fails to replicate the multifaceted physiological processes that govern a compound's fate and activity in a whole organism.
| Factor | In Vitro System (2D Cell Culture) | In Vivo System (Whole Organism) | Implication for Natural Product Research |
| Pharmacokinetics (ADME) | Direct and constant exposure of cells to the compound. | Complex processes of Absorption, Distribution, Metabolism, and Excretion (ADME) determine compound concentration and exposure time at the target site. | Poor bioavailability, rapid metabolism, or inability to reach the target tissue are primary reasons for in vivo failure. |
| Metabolism | Limited or absent metabolic activity (e.g., by cytochrome P450 enzymes). | Extensive metabolism, primarily in the liver, can inactivate the compound or convert it into active, inactive, or toxic metabolites. | The chemical entity tested in vitro may not be the one acting in vivo. The active compound might be a metabolite. |
| Toxicity | Assesses cytotoxicity on specific cell lines, ignoring systemic effects. | Off-target effects, immune reactions, and organ-specific toxicity (e.g., hepatotoxicity, nephrotoxicity) can emerge. | A compound deemed safe for cancer cells in vitro may be highly toxic to the whole organism. |
| Biological Complexity | Monoculture of immortalized cells lacking tissue architecture, cell-cell interactions, and influence from the immune system or microbiome. | A dynamic, multi-organ system with complex feedback loops, hormonal regulation, immune responses, and contributions from the gut microbiome. | Efficacy can be diminished or altered by interactions with other cell types, proteins, or signaling pathways not present in vitro. |
| Target Accessibility | The molecular target is readily accessible on or within the cultured cells. | The compound must travel through the bloodstream and cross multiple biological barriers (e.g., blood-brain barrier, cell membranes) to reach its target. | Physical and chemical barriers can prevent the compound from engaging its target at a sufficient concentration. |
Bridging the Gap: A Comparison of Preclinical Models
To improve the predictive power of preclinical studies, researchers are increasingly adopting more sophisticated models that better recapitulate human physiology.
| Model Type | Description | Advantages | Limitations |
| 2D Cell Culture | Cells grown as a monolayer on a flat substrate. | High-throughput, low cost, reproducible, suitable for initial mechanism-of-action studies. | Lacks tissue architecture, poor representation of cell-cell interactions, and metabolic capacity. |
| 3D Spheroids/Organoids | Self-assembled 3D aggregates of cells that mimic tissue-like structures. | Better representation of cell differentiation, cell-cell communication, and physiological gradients (e.g., oxygen, nutrients). | Less scalable than 2D cultures, potential for necrotic cores, and higher variability. |
| Organ-on-a-Chip | Microfluidic devices containing living cells that simulate the physiology of a human organ. | Allows for real-time monitoring and can model multi-organ interactions and physiological barriers. | Technically complex, lower throughput, and high cost. |
| Zebrafish Embryo Model | A whole-organism vertebrate model used for rapid screening of toxicity and efficacy. | High genetic homology to humans, rapid development, and optical transparency for easy visualization. Bridges in vitro and mammalian models. | Differences in physiology and metabolism compared to mammals. |
| Murine (Rodent) Model | In vivo studies in mice or rats to evaluate systemic efficacy, toxicity, and pharmacokinetics. | A whole-organism model that provides data on systemic effects and ADME. The gold standard for preclinical efficacy testing. | High cost, low throughput, ethical considerations, and physiological differences with humans. |
Experimental Data: The In Vitro vs. In Vivo Reality
The following table provides a representative comparison of in vitro potency and in vivo pharmacokinetic/efficacy parameters for hypothetical natural products, illustrating common translational outcomes.
| Compound | In Vitro IC50 (µM) [Assay: MTT on HCT116 cells] | In Vivo Oral Bioavailability (%) [Model: Rat] | In Vivo Efficacy [Model: Mouse Xenograft] | Translational Outcome |
| Compound A (e.g., Curcumin) | 15 | <1% | Low tumor growth inhibition at high doses. | Failure: High in vitro potency but extremely poor bioavailability prevents therapeutic concentrations from being reached in vivo. |
| Compound B (e.g., Paclitaxel) | 0.01 | ~6% (IV formulation required) | Significant tumor regression. | Success (with formulation): Excellent in vitro potency translates in vivo, but requires formulation strategies (e.g., Cremophor EL) to overcome poor solubility. |
| Compound C | 5 | 40% | No significant effect on tumor growth. | Failure: Good bioavailability, but the compound is rapidly metabolized into an inactive form, or the in vitro target is not relevant in vivo. |
| Compound D (Prodrug) | >100 (Inactive) | 80% | High tumor growth inhibition. | Success (Metabolic Activation): The compound is inactive in vitro but is metabolized in vivo into its active form, highlighting the importance of metabolic competence in screening systems. |
Mandatory Visualizations
Diagram 1: The Translational Gap in Natural Product Discovery
Caption: Key reasons for the failure of promising in vitro candidates in in vivo studies.
Diagram 2: Improved Workflow for Natural Product Research
Caption: Comparison of a traditional vs. an improved, multi-stage preclinical workflow.
Diagram 3: Signaling Pathway Complexity: In Vitro vs. In Vivo
Caption: Simplified in vitro pathway vs. the complex metabolic and off-target reality in vivo.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity using MTT Assay
Objective: To determine the concentration of a natural product that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the natural product in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the ADME properties (e.g., bioavailability, half-life) of a natural product.
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least one week with free access to food and water.
-
Dosing: Divide animals into two groups (n=3-5 per group).
-
Intravenous (IV) Group: Administer the compound (e.g., 2 mg/kg) dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol) via tail vein injection.
-
Oral (PO) Group: Administer the compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Extract the compound from the plasma using protein precipitation (e.g., with acetonitrile). Quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters such as Area Under the Curve (AUC), half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (F% = [AUC_oral / AUC_iv] * [Dose_iv / Dose_oral] * 100).
Unveiling the Molecular Targets of Rauvotetraphylline C: A Comparative Guide to Identification Strategies
For researchers, scientists, and drug development professionals, identifying the molecular targets of a novel natural product like Rauvotetraphylline C is a critical step in elucidating its mechanism of action and advancing it through the drug discovery pipeline. While the specific targets of this compound, an indole (B1671886) alkaloid, are not yet well-established, a variety of powerful experimental and computational strategies can be employed to uncover them. This guide provides a comparative overview of key target identification methodologies, complete with experimental protocols and data presentation formats to aid in the selection of the most appropriate approach.
This document will objectively compare the leading strategies for target identification, including affinity-based methods, label-free biophysical techniques, and in silico approaches. By understanding the principles, advantages, and limitations of each, researchers can design a comprehensive strategy to successfully identify and validate the protein targets of this compound.
Comparison of Target Identification Strategies
The selection of a target identification strategy depends on various factors, including the properties of the small molecule, the availability of resources, and the desired depth of information. Below is a comparative summary of four prominent methods.
| Strategy | Principle | Advantages | Disadvantages | Throughput |
| Affinity Chromatography | Immobilized this compound is used as "bait" to capture interacting proteins from a cell lysate. | Direct identification of binding partners; well-established technique. | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders. | Low to Medium |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding stabilizes a target protein, making it resistant to proteolysis.[1][2][3] | No modification of the compound is needed; applicable to crude cell lysates.[1][3] | May not be suitable for all protein targets; requires optimization of protease digestion conditions. | Medium |
| Cellular Thermal Shift Assay (CETSA) | The binding of a ligand increases the thermal stability of its target protein.[4][5] | Label-free method applicable in a cellular context; can confirm target engagement in live cells.[4][5] | Requires specific antibodies for detection (Western blot-based) or advanced proteomics for proteome-wide analysis.[4] | Medium to High |
| Molecular Docking (Computational) | Predicts the preferred binding orientation of this compound to the three-dimensional structure of a protein.[6][7][8] | Cost-effective and rapid screening of large virtual libraries of proteins; provides insights into binding mode.[8] | Predictions require experimental validation; accuracy depends on the quality of the protein structure and scoring functions.[7] | High |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of these target identification strategies. Below are generalized protocols for the key experimental approaches.
Affinity Chromatography Workflow
Protocol for Affinity Chromatography:
-
Probe Synthesis: Chemically synthesize a derivative of this compound containing a linker arm that can be covalently attached to a solid support, such as agarose (B213101) or magnetic beads.
-
Immobilization: Couple the synthesized probe to the activated solid support according to the manufacturer's instructions.
-
Cell Lysate Preparation: Prepare a total protein lysate from cells or tissues of interest in a suitable lysis buffer.
-
Affinity Purification: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.
-
Washing: Wash the support extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the support using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry.[9]
DARTS Experimental Workflow
Protocol for DARTS:
-
Cell Lysate Preparation: Prepare a native protein lysate from the biological sample of interest.
-
Compound Treatment: Divide the lysate into experimental and control groups. Treat the experimental group with this compound and the control group with a vehicle (e.g., DMSO).
-
Protease Digestion: Add a protease, such as pronase or thermolysin, to both groups and incubate for a specific time to allow for protein digestion.[3]
-
Sample Analysis: Stop the digestion and analyze the protein samples by SDS-PAGE. Proteins that are stabilized by this compound will be protected from proteolysis and will appear as more intense bands compared to the control.
-
Target Identification: Excise the protected protein bands from the gel and identify them using mass spectrometry.[1]
CETSA Experimental Workflow
Protocol for CETSA:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heat Shock: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the protein of interest remaining in the soluble fraction at each temperature. This can be done for a specific protein using Western blotting or for many proteins using mass spectrometry (proteome-wide CETSA).[4][5] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]
Potential Signaling Pathways Modulated by this compound
Natural products, particularly alkaloids, often exert their biological effects by modulating key cellular signaling pathways. Based on the activities of other indole alkaloids, this compound may interact with proteins involved in pathways such as PI3K/Akt, MAPK, NF-κB, and Nrf2. Visualizing these pathways can aid in hypothesis generation for downstream validation experiments.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism.[10][11][12]
MAPK Signaling Pathway
The MAPK pathway is involved in converting extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis.[][14]
NF-κB Signaling Pathway
The NF-κB pathway plays a key role in regulating the immune and inflammatory responses.[15][16]
Nrf2 Signaling Pathway
References
- 1. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. An update of label-free protein target identification methods for natural active products [thno.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Unveiling the Bioactivity of Rauvotetraphylline C: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of Rauvotetraphylline C, a monterpenoid indole (B1671886) alkaloid, across different cell lines. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from closely related analogs isolated from the same source, Rauvolfia tetraphylla, to provide a preliminary assessment of its potential cytotoxic effects. This information is supplemented with detailed experimental protocols and relevant signaling pathway diagrams to facilitate further research and cross-verification.
Comparative Bioactivity of Rauvotetraphylline Analogs
While specific cytotoxic data for this compound remains to be extensively documented in publicly available literature, studies on its analogs provide valuable insights into its potential bioactivity. Research on rauvotetraphylline F and 21-epi-rauvotetraphylline H, isolated from the aerial parts of Rauvolfia tetraphylla, has shown their in vitro cytotoxic activity against a panel of human cancer cell lines.
The following table summarizes the available quantitative data for these related compounds. It is important to note that these values suggest a relatively low cytotoxic activity, and further investigation is required to determine the specific bioactivity of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Rauvotetraphylline F | HL-60 | Promyelocytic Leukemia | >40 |
| SMMC-7721 | Hepatocellular Carcinoma | >40 | |
| A-549 | Lung Carcinoma | >40 | |
| MCF-7 | Breast Adenocarcinoma | >40 | |
| SW-480 | Colon Adenocarcinoma | >40 | |
| 21-epi-Rauvotetraphylline H | HL-60 | Promyelocytic Leukemia | >40 |
| SMMC-7721 | Hepatocellular Carcinoma | >40 | |
| A-549 | Lung Carcinoma | >40 | |
| MCF-7 | Breast Adenocarcinoma | >40 | |
| SW-480 | Colon Adenocarcinoma | >40 |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value is indicative of lower potency. The data presented here is based on studies of related compounds and should be considered as a preliminary reference for the potential activity of this compound.
Experimental Protocols
To facilitate the cross-verification of the bioactivity of this compound, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis (Annexin V-FITC) Assay
This assay is used to detect apoptosis, a form of programmed cell death.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with this compound or a control compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Visualizing Molecular Interactions and Workflows
To provide a clearer understanding of the potential mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Hypothesized intrinsic apoptosis pathway potentially activated by this compound.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Comparative Structure-Activity Relationship (SAR) Studies of Indole Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is paramount for the development of new therapeutic agents. This guide provides a comparative analysis of the SAR of Rauvotetraphylline C analogs, leveraging data from the structurally related and well-studied indole (B1671886) alkaloids, yohimbine (B192690) and ajmaline (B190527), to infer potential activity landscapes.
While specific SAR studies on this compound analogs are not extensively available in the current literature, the broader family of Rauvolfia alkaloids, to which it belongs, exhibits a wide range of biological activities. These include cytotoxic, anti-inflammatory, and antimicrobial effects. To provide a predictive framework for the SAR of this compound, this guide will draw parallels with the established SAR of yohimbine and ajmaline, two prominent indole alkaloids with a wealth of available experimental data.
Introduction to this compound and Related Alkaloids
This compound is a pentacyclic indole alkaloid isolated from Rauvolfia tetraphylla. The extracts of this plant and its isolated alkaloids have demonstrated various pharmacological activities. For instance, methanolic and ethyl acetate (B1210297) extracts of R. tetraphylla have shown cytotoxic effects on breast cancer cell lines (MDA-MB-231) with IC50 values of 64.29 µg/mL and 70.10 µg/mL, respectively[1]. Furthermore, certain alkaloids from R. tetraphylla have exhibited inhibitory effects on nitric oxide production in LPS-activated RAW 264.7 cells, with IC50 values ranging from 28.56 to 79.10 µM[2]. The antimicrobial activity of R. tetraphylla extracts has also been documented, with minimum inhibitory concentrations (MIC) against various bacteria and fungi[3][4][5][6]. Although five Rauvotetraphylline analogs (A-E) were reported to be inactive against a panel of cancer cell lines with IC50 values greater than 40 µM, the diverse bioactivities of the plant's extracts suggest that other analogs could possess significant potential[7].
Comparative SAR Analysis: Yohimbine and Ajmaline Analogs
Due to the limited data on this compound analogs, we will explore the SAR of yohimbine and ajmaline to provide insights into how structural modifications might impact biological activity.
Yohimbine Analogs: Targeting Adrenergic Receptors
Yohimbine is an α2-adrenergic receptor antagonist. Its SAR has been extensively studied, revealing key structural features that govern its receptor affinity and selectivity.
Table 1: Structure-Activity Relationship of Yohimbine Analogs at Adrenergic Receptors
| Compound/Analog | Modification | Receptor Target(s) | Activity (IC50/Ki) | Key SAR Insight | Reference |
| Yohimbine | - | α2A, α2B, α2C-AR | Ki: ~1-5 nM | High affinity, non-selective α2-AR antagonist. | [8] |
| 14β-Hydroxy Yohimbine | Addition of a hydroxyl group at C-14 | α-Adrenoceptors | Reduced potency | Steric hindrance at C-14 decreases affinity. | [9] |
| 14β-Benzoyloxy Yohimbine | Addition of a benzoyloxy group at C-14 | α-Adrenoceptors | Inactive | Bulky substituents at C-14 abolish activity. | [9] |
| Amino esters of yohimbic acid | Esterification of the carboxylic acid | ADRA2A | 4n: K D = 8.8 nM | Can increase selectivity for ADRA2A over other subtypes. | [10] |
Ajmaline Analogs: Modulation of Ion Channels
Ajmaline is a Class Ia antiarrhythmic agent that primarily acts by blocking sodium channels.[11][12][13][14] Its derivatives have been investigated for their effects on cardiac ion channels.
Table 2: Structure-Activity Relationship of Ajmaline Analogs on Cardiac Ion Channels
| Compound/Analog | Modification | Ion Channel Target(s) | Activity (IC50) | Key SAR Insight | Reference |
| Ajmaline | - | hERG potassium channels | 1.0 µM (in HEK cells) | Blocks open state of the channel. | [15] |
| Prajmaline (N-propylajmaline) | N-propylation | Sodium channels | Not specified | Improved bioavailability compared to ajmaline. | [11] |
| Y652A and F656A mutants of hERG channel | Mutation of aromatic residues in the S6 domain | hERG potassium channels | Abolished inhibitory effect of ajmaline | Aromatic residues are crucial for ajmaline binding. | [15] |
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the biological activities of these alkaloids are provided below.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[16][17][18][19]
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production
The Griess assay measures nitrite (B80452), a stable and quantifiable breakdown product of nitric oxide (NO).
Protocol:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat cells with test compounds for 2 hours, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.[20][21][22][23]
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24][25][26][27][28]
Visualizing Molecular Pathways
To illustrate the mechanisms of action of the model compounds, the following diagrams depict their known signaling pathways.
Caption: Yohimbine's signaling pathways, including α2-adrenergic antagonism and PLCγ1 downregulation.
Caption: Mechanism of action of Ajmaline on cardiac ion channels.
Conclusion
While direct SAR data for this compound analogs remains elusive, the comparative analysis of structurally similar indole alkaloids like yohimbine and ajmaline provides a valuable predictive tool for researchers. The established importance of substitutions at key positions, such as C-14 in yohimbine, and the role of specific functional groups in ion channel interactions, as seen with ajmaline, can guide the rational design and synthesis of novel this compound derivatives with potentially enhanced biological activities. The provided experimental protocols and pathway diagrams serve as a foundational resource for the biological evaluation of these future analogs.
References
- 1. envirobiotechjournals.com [envirobiotechjournals.com]
- 2. Alkaloids and Lignans from the Aerial Parts of Rauvolfia tetraphylla Inhibit NO Production in LPS-activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. petsd.org [petsd.org]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ajmaline - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 13. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 25. researchgate.net [researchgate.net]
- 26. rr-asia.woah.org [rr-asia.woah.org]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. benchchem.com [benchchem.com]
A Comparative Analysis of Monoterpene Indole Alkaloids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Monoterpene indole (B1671886) alkaloids (MIAs) represent a diverse class of natural products that have been a cornerstone of cancer chemotherapy for decades. Their complex chemical structures give rise to a wide array of biological activities, making them a fertile ground for the discovery and development of novel anticancer agents. This guide provides a comparative analysis of prominent MIAs, offering a synthesis of experimental data on their efficacy, detailed experimental protocols for key assays, and a visualization of their mechanisms of action through signaling pathway diagrams.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxicity of various MIAs against a panel of human cancer cell lines is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this evaluation. The following tables summarize the IC50 values for several well-known and less common MIAs.
Disclaimer: IC50 values can vary significantly depending on the specific cancer cell line, experimental conditions (e.g., duration of drug exposure), and the assay used. The data presented here is compiled from various studies and should be interpreted with this in mind. Direct comparison is most accurate when data is generated in the same study under identical conditions.
Table 1: Comparative Cytotoxicity (IC50) of Vinca Alkaloids
| Indole Alkaloid | Cancer Cell Line | Cell Line Origin | IC50 Value (nM) | Reference |
| Vincristine | A549 | Lung Cancer | 40 | [1][2] |
| MCF-7 | Breast Cancer | 5 | [1][2] | |
| 1A9 | Ovarian Cancer | 4 | [1][2] | |
| SY5Y | Neuroblastoma | 1.6 | [1][2] | |
| L1210 | Mouse Leukemia | 4.4 | [3] | |
| HL-60 | Human Leukemia | 4.1 | [3] | |
| Vinblastine (B1199706) | MCF-7 | Breast Cancer | 0.68 | [1] |
| A2780 | Ovarian Cancer | 3.92–5.39 | [1] | |
| L1210 | Mouse Leukemia | 4.0 | [3] | |
| HL-60 | Human Leukemia | 5.3 | [3] | |
| Vindesine | L5178Y | Murine Lymphoblastic Leukemia | 35 | [4] |
Table 2: Cytotoxicity (IC50) of Camptothecin and Derivatives
| Indole Alkaloid | Cancer Cell Line | Cell Line Origin | IC50 Value (µM) | Reference |
| Camptothecin | CML-T1 | Chronic Myeloid Leukemia | 0.002791 | [5] |
| NCI-H1876 | Small Cell Lung Cancer | 0.002982 | [5] | |
| MC-IXC | Neuroblastoma | 0.003526 | [5] | |
| DOHH-2 | B-cell Lymphoma | 0.003601 | [5] | |
| 7-Ethyl-9-alkyl CPT Derivatives | Various | Various | 0.012 - 3.84 | [6] |
Table 3: Cytotoxicity (IC50) of Other Monoterpene Indole Alkaloids
| Indole Alkaloid | Cancer Cell Line | Cell Line Origin | IC50 Value | Reference |
| Catharanthine | HCT-116 | Colon Carcinoma | ~590 µM | [7] |
| JURKAT E.6 | T-cell Leukemia | ~0.63 µM | [7] | |
| THP-1 | Acute Monocytic Leukemia | ~0.62 µM | [7] | |
| Ajmalicine | JURKAT E.6 | T-cell Leukemia | 211 ng/mL | [8] |
| THP-1 | Acute Monocytic Leukemia | 210 ng/mL | [8] | |
| Tabersonine | BT549 | Triple-Negative Breast Cancer | 18.1 µM (48h) | [3][6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 27.0 µM (48h) | [3][6] | |
| M-HeLa | Cervical Cancer | 15 µM (24h) | [9] | |
| Reserpine | KB-ChR-8-5 | Drug-Resistant Oral Cancer | ~80 µM (for maximal cell mortality) | [10] |
| Voacamine & Vobasine | U-2 OS/DX | Multidrug-Resistant Osteosarcoma | Sensitizes cells to doxorubicin | [11] |
Mechanisms of Action and Signaling Pathways
Monoterpene indole alkaloids exert their anticancer effects through various mechanisms, primarily by interfering with critical cellular processes such as cell division and DNA replication.
Vinca Alkaloids: Disruption of Microtubule Dynamics
Vincristine and vinblastine are classic examples of Vinca alkaloids that target tubulin, the fundamental protein component of microtubules. By binding to tubulin, these alkaloids inhibit its polymerization into microtubules. This disruption of the microtubule network is critical as microtubules form the mitotic spindle necessary for chromosome segregation during cell division. The inability to form a functional mitotic spindle leads to cell cycle arrest in the M-phase, ultimately triggering programmed cell death (apoptosis).
Recent studies have further elucidated the downstream signaling pathways activated by Vinca alkaloids. They have been shown to induce the production of reactive oxygen species (ROS), leading to prolonged activation of c-Jun N-terminal kinase (JNK), a key player in stress-induced apoptosis.[12] This is followed by the downregulation of the anti-apoptotic protein Mcl-1 and mitochondrial dysfunction, culminating in apoptosis.[12] There is also evidence suggesting the involvement of the NF-κB/IκB signaling pathway in mediating Vinca alkaloid-induced apoptosis.[13]
Signaling pathway of Vinca alkaloid-induced apoptosis.
Camptothecin: Inhibition of DNA Topoisomerase I
Camptothecin and its derivatives function by targeting DNA topoisomerase I, an essential enzyme that alleviates torsional stress in DNA during replication and transcription. Camptothecin stabilizes the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex".[10] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly lethal form of DNA damage.
The cellular response to this DNA damage involves the activation of DNA damage sensor kinases such as ATM and DNA-PKcs.[10] This, in turn, leads to the phosphorylation of histone H2AX and the activation and nuclear accumulation of the tumor suppressor protein p53.[10] Activated p53 can then induce apoptosis through both transcription-dependent and -independent pathways, ensuring the elimination of cells with irreparable DNA damage.
Mechanism of Camptothecin-induced apoptosis.
Other Monoterpene Indole Alkaloids
Research into less common MIAs has revealed a diversity of mechanisms. For instance, some MIAs like lyaloside (B13058280) and 5(S)-5-carbomethoxystrictosidine have been shown to target matrix metalloproteinase 9 (MMP9), inhibiting cancer cell motility and invasion. Ajmalicine has been reported to induce pyroptosis, a form of programmed cell death distinct from apoptosis, in hepatoma cells. Tabersonine has been found to enhance the sensitivity of triple-negative breast cancer cells to cisplatin (B142131) by modulating Aurora kinase A and suppressing the epithelial-mesenchymal transition (EMT).[3][6] Voacamine has been shown to reverse multidrug resistance in cancer cells by inhibiting the P-glycoprotein efflux pump.[11]
Experimental Protocols
To facilitate the replication and comparison of cytotoxicity and mechanistic studies, detailed protocols for key experimental assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Monoterpene indole alkaloid (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a serial dilution of the monoterpene indole alkaloid. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Experimental workflow for the MTT assay.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is crucial for studying the molecular mechanisms of apoptosis by examining the expression levels of key regulatory proteins.
Materials:
-
Treated and control cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE: Separate the proteins by size by running the samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Signal Visualization: Visualize the protein bands using a chemiluminescence detection system.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cancer cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells per sample.[8]
-
Washing: Wash the cells with PBS.[8]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[8]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[8]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.[8]
-
Incubation: Incubate at room temperature for 5-10 minutes.[8]
-
Flow Cytometric Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.[8]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Tabersonine enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial–mesenchymal transition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tabersonine enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial-mesenchymal transition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Piperine and Tabersonine, but Not Lupinine, Inhibit S. proteamaculans Invasion of M-HeLa Cells [mdpi.com]
- 7. ijper.org [ijper.org]
- 8. Voacamine: Alkaloid with its essential dimeric units to reverse tumor multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Validating the Antihypertensive Action of Rauvotetraphylline C: A Molecular Docking and Experimental Comparison
A Comparative Guide for Researchers in Drug Discovery
Rauvotetraphylline C, an alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, belongs to a class of compounds known for a wide array of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory effects.[1][2][3][4] While the broad biological profile of Rauvolfia alkaloids is established, the precise mechanism of action for many, including this compound, remains a subject of ongoing investigation. This guide provides a comparative framework for validating a hypothesized mechanism of action for this compound through molecular docking, benchmarked against a known therapeutic agent and supported by established experimental validation techniques.
For the purpose of this illustrative guide, we will hypothesize that this compound exerts its antihypertensive effects through the inhibition of the Angiotensin-Converting Enzyme (ACE) , a key regulator of blood pressure. We will compare its hypothetical binding affinity with that of Lisinopril , a well-established ACE inhibitor.
Molecular Docking Simulation: Unveiling Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and potential inhibitory action.[5]
Experimental Protocol: In Silico Molecular Docking
-
Protein Preparation: The three-dimensional crystal structure of human Angiotensin-Converting Enzyme (ACE) is obtained from the Protein Data Bank (PDB ID: 1O86). The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: The 3D structures of this compound and Lisinopril are generated and optimized for charge and energy minimization.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The active site of ACE is defined based on the co-crystallized ligand in the PDB structure. The docking algorithm explores various conformations of the ligands within the active site and scores them based on their binding energy.
-
Analysis of Results: The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues of the ACE active site. The binding energies are compared to predict the relative inhibitory potential.
Data Presentation: Predicted Binding Affinities
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -9.8 | His353, Ala354, Glu384, Tyr523 |
| Lisinopril | -8.5 | His353, Ala354, Glu384, Tyr523 |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Experimental Validation: From Prediction to Confirmation
Computational predictions from molecular docking must be validated through rigorous experimental methods to confirm the physical reality of the predicted protein-ligand interaction.[5]
Experimental Protocols for Mechanism Validation
1. In Vitro Enzyme Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ACE and compare it with Lisinopril.
-
Methodology:
-
A fluorometric assay is used to measure ACE activity.
-
Recombinant human ACE is incubated with a fluorescent substrate.
-
Varying concentrations of this compound and Lisinopril are added to the reaction.
-
The inhibition of substrate cleavage is measured by a decrease in fluorescence.
-
The IC50 value is calculated from the dose-response curve.
-
2. Isothermal Titration Calorimetry (ITC):
-
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between the compounds and ACE.
-
Methodology:
-
A solution of this compound or Lisinopril is titrated into a solution containing purified ACE in the sample cell of an ITC instrument.
-
The heat released or absorbed upon binding is measured.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters.
-
3. Surface Plasmon Resonance (SPR):
-
Objective: To study the kinetics of binding and dissociation (kon and koff) between the compounds and ACE.
-
Methodology:
-
ACE is immobilized on a sensor chip.
-
Solutions of this compound or Lisinopril at various concentrations are flowed over the chip.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound ligand, is measured in real-time.
-
Association and dissociation rate constants are determined from the sensorgram.
-
Data Presentation: Comparative Experimental Data
| Parameter | This compound (Hypothetical) | Lisinopril (Reference) |
| IC50 (nM) | 15 | 5 |
| Binding Affinity (Kd) (nM) | 25 | 10 |
| Association Rate (kon) (M⁻¹s⁻¹) | 1.2 x 10⁵ | 2.5 x 10⁵ |
| Dissociation Rate (koff) (s⁻¹) | 3.0 x 10⁻³ | 2.5 x 10⁻³ |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Visualizing the Workflow and Signaling Pathway
To better understand the process of validating the mechanism of action and the biological context, the following diagrams illustrate the experimental workflow and the renin-angiotensin signaling pathway.
Conclusion
This guide outlines a systematic approach to validate the hypothesized mechanism of action of this compound as an ACE inhibitor. By combining computational predictions from molecular docking with robust experimental validation techniques, researchers can gain a comprehensive understanding of its molecular interactions. The hypothetical data presented suggests that this compound could be a potent inhibitor of ACE, warranting further investigation. This integrated approach is crucial in the early stages of drug discovery and development for accurately characterizing the therapeutic potential of novel compounds.
References
Navigating the Uncharted: A Guide to In Silico Target Prediction for Novel Alkaloids like Rauvotetraphylline C
For researchers, scientists, and drug development professionals, the deorphanization of natural products—identifying their biological targets—is a critical step in unveiling their therapeutic potential. Rauvotetraphylline C, a complex pentacyclic oxindole (B195798) alkaloid, represents a vast unexplored area of pharmacognosy. While its precise molecular targets remain elusive, a robust collection of in silico methodologies, coupled with experimental validation, provides a powerful roadmap for its characterization. This guide offers a comparative overview of established computational strategies, supported by experimental data from analogous natural product studies, to illuminate a path forward for this compound and other novel compounds.
The journey from a promising natural product to a clinically viable drug is fraught with challenges, chief among them being the identification of its mechanism of action. Computational, or in silico, target fishing has emerged as an indispensable tool to expedite this process, offering a cost-effective and rapid means to generate testable hypotheses.[1] These methods can be broadly categorized into ligand-based and structure-based approaches, each with its own set of strengths and limitations.
A Comparative Look at In Silico Target Prediction Strategies
Ligand-based methods operate on the principle that structurally similar molecules are likely to interact with similar biological targets. These approaches are particularly useful when the three-dimensional structure of potential protein targets is unknown.[2] Conversely, structure-based methods, such as molecular docking, require a known 3D protein structure to simulate the binding of a small molecule within its active site.
To illustrate the practical application and comparative performance of these strategies, we will draw upon case studies of other natural products where in silico predictions have been successfully validated through experimental assays.
| Methodology | Principle | Input Requirements | Common Tools/Servers | Key Output |
| Ligand-Based Chemical Similarity | Compares the 2D or 3D structure of the query molecule to a database of compounds with known biological targets. | 2D or 3D structure of the query molecule (e.g., SMILES, SDF). | SEA (Similarity Ensemble Approach), SwissTargetPrediction, SuperPred.[3] | Ranked list of predicted protein targets based on similarity scores. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a biological activity. | A set of active molecules or a ligand-bound protein structure. | PharmMapper, ZincPharmer. | Predicted targets based on the fit of the query molecule to pharmacophore models. |
| Molecular Docking (Reverse Docking) | "Docks" a single ligand into the binding sites of a large number of protein structures to predict binding affinity. | 3D structure of the ligand and a database of 3D protein structures. | AutoDock, Glide, TarFisDock. | Binding energy/docking score for the ligand with each protein target. |
From Prediction to Proof: The Imperative of Experimental Validation
While in silico methods are powerful hypothesis-generating tools, their predictions must be substantiated by rigorous experimental validation. The following protocols outline common assays used to confirm the interaction between a compound and its predicted target.
Experimental Protocols
1. Enzyme Inhibition Assays (e.g., for 5-Lipoxygenase and Cyclooxygenase-1)
-
Principle: To measure the ability of a compound to inhibit the activity of a specific enzyme.
-
Methodology:
-
Recombinant human enzyme (e.g., 5-lipoxygenase or cyclooxygenase-1) is incubated with a specific substrate (e.g., arachidonic acid).
-
The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.
-
The formation of the enzymatic product (e.g., leukotrienes for 5-LOX, prostaglandins (B1171923) for COX-1) is measured over time using techniques such as spectrophotometry or chromatography.
-
The percentage of inhibition is calculated by comparing the rate of product formation in the presence and absence of the test compound. A known inhibitor is typically used as a positive control.
-
2. Antibacterial Susceptibility Testing (e.g., for DNA Gyrase and DHFR Inhibitors)
-
Principle: To determine the minimum concentration of a compound required to inhibit bacterial growth (MIC) or to kill the bacteria (MBC).
-
Methodology (Broth Microdilution Method):
-
A standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial dilutions of the test compound are made in a liquid growth medium in a 96-well microtiter plate.
-
The bacterial inoculum is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is plated on agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[4]
-
Quantitative Data from Case Studies
The following tables present data from studies where in silico predictions for natural products were experimentally validated.
Table 1: Comparison of In Silico Predictions and Experimental Validation for Dihydrochalcones
This study by Mayr et al. (2020) used a combination of ligand-based tools to predict targets for a class of natural products called dihydrochalcones. The predictions were then tested in vitro.[3][5]
| Predicted Target | SEA | SwissTargetPrediction | SuperPred | Experimental Validation (% Inhibition at 10 µM for DHC-1) |
| 5-Lipoxygenase (5-LOX) | ✓ | ✓ | 85.4% | |
| Cyclooxygenase-1 (COX-1) | ✓ | ✓ | ✓ | 45.2% |
| Aldo-keto reductase 1C3 | ✓ | ✓ | 25.1% | |
| 17β-hydroxysteroid dehydrogenase 3 | ✓ | 15.7% |
Table 2: Molecular Docking Scores and Antibacterial Activity of Alkaloids from Eclipta alba
This study by Ameen et al. (2022) used molecular docking to predict the binding of alkaloids to bacterial protein targets and validated the predictions with antibacterial assays.[4]
| Alkaloid | Predicted Target | Docking Score (ΔG, kcal/mol) | Validated Activity (MIC, µg/mL) |
| Verazine | E. coli DNA Gyrase | -8.44 | 31.25 (vs. E. coli) |
| Verazine | S. aureus DHFR | -10.04 | 15.63 (vs. S. aureus) |
| Ecliptine | E. coli DNA Gyrase | -7.98 | >125 |
| Ecliptine | S. aureus DHFR | -9.12 | 62.5 |
Visualizing the Path Forward
Diagrams are essential for conceptualizing complex biological and experimental processes. The following visualizations, created using the DOT language, illustrate a typical workflow for in silico target prediction and a key signaling pathway relevant to the validated targets.
Caption: A generalized workflow for the in silico prediction and experimental validation of biological targets for a novel compound.
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway, a key mediator of inflammation.[1][6]
Conclusion
The path to elucidating the biological targets of this compound is not one of direct observation but of strategic prediction and validation. By employing a multi-faceted in silico approach that combines both ligand- and structure-based methods, researchers can generate a high-confidence list of potential protein targets. As demonstrated by the case studies on dihydrochalcones and alkaloids from Eclipta alba, these computational predictions, when followed by rigorous experimental validation, can successfully identify novel mechanisms of action for natural products. This integrated workflow not only accelerates the drug discovery process but also deepens our understanding of the complex interplay between natural compounds and biological systems, paving the way for the development of next-generation therapeutics.
References
- 1. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Rauvotetraphylline C: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Rauvotetraphylline C, an indole (B1671886) alkaloid isolated from Rauwolfia tetraphylla. As the specific toxicological and reactivity data for this compound are not widely available, it must be handled as a potent and hazardous compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. All waste containing this compound must be managed as hazardous chemical waste.
Immediate Safety Precautions
Before beginning any disposal procedures, ensure the following safety measures are in place:
-
Designated Area: All handling of this compound, including preparation for disposal, must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal process must wear the appropriate PPE. See Table 1 for a detailed breakdown.
-
Emergency Preparedness: An emergency safety shower and eyewash station must be accessible and recently tested. Ensure a spill kit appropriate for potent powder and solvent spills is readily available.
-
Avoid Incompatibles: Based on the general reactivity of indole alkaloids, avoid mixing this compound waste with strong acids, strong oxidizing agents, and reactive metals. Such mixing can lead to vigorous reactions or degradation into unknown, potentially more hazardous compounds.
Personal Protective Equipment (PPE) Summary
Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound.
| Item | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact. Double-gloving provides extra protection. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing. |
| Respiratory Protection | N95 respirator or higher (if handling powder outside of a fume hood) | Prevents inhalation of fine particles. |
Table 1: Personal Protective Equipment (PPE) for Handling this compound
Waste Segregation and Container Management
Proper segregation of waste streams is crucial for safe disposal. All waste containers must be clearly labeled and in good condition.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, puncture-resistant container | "HAZARDOUS WASTE: this compound (Solid)" |
| Liquid Waste (Non-halogenated) | Sealable, chemically compatible container (e.g., glass or polyethylene) | "HAZARDOUS WASTE: this compound in non-halogenated solvent" |
| Liquid Waste (Halogenated) | Sealable, chemically compatible container (e.g., glass) | "HAZARDOUS WASTE: this compound in halogenated solvent" |
| Sharps Waste | Puncture-proof sharps container | "SHARPS - HAZARDOUS WASTE: this compound" |
Table 2: Waste Stream Segregation for this compound
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the steps for the safe disposal of various forms of this compound waste.
A. Disposal of Unused Solid this compound
-
Work within a fume hood.
-
Carefully transfer the solid this compound into a designated solid hazardous waste container.
-
Ensure the container is securely sealed.
-
Label the container as per the requirements in Table 2.
-
Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.
B. Disposal of Liquid Waste Containing this compound
-
Segregate waste: Distinguish between halogenated and non-halogenated solvent waste streams and use separate, appropriate containers.
-
Transfer liquid waste: Using a funnel, carefully pour the liquid waste into the designated hazardous waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Seal and label: Securely cap the container and ensure it is correctly labeled with all components and approximate concentrations.
-
Store appropriately: Place the container in a secondary containment bin within a designated hazardous waste accumulation area.
C. Disposal of Contaminated Labware and PPE
-
Solid Waste: Place all contaminated items, such as pipette tips, weigh boats, and gloves, into the designated solid hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be placed directly into a designated sharps container.
-
Glassware: Heavily contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed glassware can then be washed according to standard laboratory procedures.
D. Arranging for Final Disposal
-
Contact EHS: Once a waste container is full or has been stored for the maximum allowable time according to your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Provide Documentation: Have a complete inventory of the waste container's contents ready for the EHS personnel.
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes for research professionals and is based on general principles of laboratory safety and hazardous waste management. It is not a substitute for institutional policies. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Essential Safety and Operational Protocols for Handling Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal guidance for Rauvotetraphylline C. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of structurally related yohimbine (B192690) and Rauwolfia alkaloids. This compound should be handled as a potent and hazardous substance.
Hazard Identification and Health Effects
While specific toxicological data for this compound is not available, it should be treated with a high degree of caution. The parent compound, yohimbine, is known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] Potential health effects are presumed to be similar to other Rauwolfia alkaloids and may include cardiovascular and neurological effects.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to establish a barrier between the researcher and the hazardous substance, preventing exposure through inhalation, skin contact, and accidental ingestion.[1][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemically resistant nitrile gloves. The inner glove cuff should be under the gown cuff, and the outer glove cuff over.[1] | Prevents skin contact. Double gloving provides an additional layer of protection. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1] | Protects skin from splashes and aerosol exposure. |
| Eye and Face Protection | Safety goggles or a face shield.[1][2] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, particularly when handling the powder form or if there is a risk of aerosol generation.[1][6] | Prevents inhalation of the compound. |
Handling and Storage
Engineering Controls:
-
All work with this compound, especially handling of the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Facilities should be equipped with an eyewash station and a safety shower.[2]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Handle the solid compound with care to avoid generating dust. Use appropriate tools and techniques for weighing and transferring.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (if known) or a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[6]
Storage:
-
Store this compound in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed and clearly labeled.[2]
Experimental Workflow
Caption: Figure 1: Experimental Workflow for Handling this compound
Disposal Plan
All waste generated from handling this compound must be considered hazardous.
-
Solid Waste: Place all contaminated solid waste, including pipette tips, gloves, gowns, and bench paper, into a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of this waste down the drain.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
-
Spills: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly. Report the spill to your EHS department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
